3-Bromocinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYRUXMLXSGXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506580 | |
| Record name | 3-Bromocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78593-33-6 | |
| Record name | 3-Bromocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromocinnoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromocinnoline: Structure, Properties, and Synthetic Strategies
Foreword: Navigating a Scarce Landscape
To our fellow researchers, scientists, and drug development professionals, this guide ventures into the chemical landscape of 3-Bromocinnoline. It is crucial to preface this document by acknowledging the limited availability of specific experimental data for this particular molecule in peer-reviewed literature and commercial databases. Consequently, this guide has been meticulously crafted by integrating established principles of heterocyclic chemistry, drawing analogies from the well-documented chemistry of the isomeric 3-bromoquinoline, and extrapolating from the rich body of research on substituted cinnoline derivatives. Every effort has been made to present a scientifically rigorous and practically valuable resource, with clear distinctions between established data for related compounds and reasoned postulations for this compound.
The Cinnoline Scaffold: A Nucleus of Pharmacological Interest
The cinnoline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring, is a recognized "privileged structure" in medicinal chemistry. Cinnoline derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 3-position of the cinnoline ring system creates a versatile synthetic handle for further molecular elaboration, offering a pathway to novel chemical entities with potentially enhanced biological activity.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers.
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IUPAC Name: this compound
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Molecular Formula: C₈H₅BrN₂
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Molecular Weight: 209.05 g/mol
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CAS Number: Not assigned (as of the latest search). The absence of a CAS number is indicative of the compound's limited commercial availability and published research.
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Canonical SMILES: C1=CC=C2C(=C1)C(=CN=N2)Br
Diagram of this compound's Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties: An Extrapolative Analysis
| Property | Predicted/Estimated Value | Rationale/Comparative Data |
| Melting Point | 100-110 °C | Cinnoline has a melting point of 39 °C. Bromination typically increases the melting point due to increased molecular weight and intermolecular forces. For comparison, 3-bromoquinoline has a melting point of 13-15 °C. |
| Boiling Point | > 300 °C | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The aromatic nature and the presence of the bromo-substituent suggest low aqueous solubility. |
| Appearance | Pale yellow to off-white solid | Cinnoline is a light yellow solid. |
| pKa | ~1-2 | The pKa of cinnoline is 2.64. The electron-withdrawing nature of the bromine atom is expected to decrease the basicity of the nitrogen atoms. |
Synthesis of this compound: Plausible Synthetic Routes
While a definitive, optimized synthesis for this compound has not been extensively documented, established methods for the synthesis of substituted cinnolines provide a strong foundation for its preparation.
Proposed Synthetic Pathway: Diazotization and Cyclization
A plausible and widely utilized method for constructing the cinnoline ring is through the diazotization of an appropriately substituted o-aminophenyl precursor, followed by intramolecular cyclization.
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
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Diazotization of 2-Amino-α-bromoacetophenone:
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Dissolve 2-amino-α-bromoacetophenone in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
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Intramolecular Cyclization:
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Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C.
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Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of 3-bromocinnolin-4(1H)-one.
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Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
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Filter, wash with cold water, and dry the crude 3-bromocinnolin-4(1H)-one.
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Chlorination:
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Reflux the crude 3-bromocinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.
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Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-bromocinnoline.
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Reductive Dehalogenation:
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Dissolve the crude 4-chloro-3-bromocinnoline in a suitable solvent (e.g., ethanol).
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture at a suitable pressure until the reaction is complete (monitored by TLC).
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Filter the catalyst through a pad of Celite and concentrate the filtrate to yield crude this compound.
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Purify the final product by column chromatography or recrystallization.
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Reactivity and Potential for Further Functionalization
The bromine atom at the 3-position of the cinnoline ring is a key functional group that allows for a variety of subsequent chemical transformations, primarily through cross-coupling reactions.
Key Reaction Pathways for this compound:
Caption: Potential cross-coupling reactions of this compound.
These reactions enable the introduction of a wide array of substituents at the 3-position, facilitating the generation of libraries of novel cinnoline derivatives for structure-activity relationship (SAR) studies in drug discovery.
Applications in Drug Discovery and Materials Science
While there are no specific reported applications for this compound itself, its potential can be inferred from the biological activities of other cinnoline derivatives.
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Oncology: Many cinnoline derivatives have been investigated as potential anticancer agents, targeting various cellular pathways.
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Anti-inflammatory: Certain cinnoline compounds have demonstrated anti-inflammatory properties.
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Antimicrobial: The cinnoline scaffold is present in molecules with antibacterial and antifungal activity.
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Materials Science: The rigid, planar structure of the cinnoline ring system suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Safety and Handling
Specific safety data for this compound is not available. However, based on the general properties of brominated aromatic compounds and heterocyclic amines, the following precautions are recommended:
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion: A Call for Further Exploration
This compound represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview based on established chemical principles and data from related compounds. It is our hope that this document will serve as a valuable resource and a catalyst for further research into the synthesis, characterization, and application of this promising compound.
Spectroscopic Blueprint of 3-Bromocinnoline: A Technical Guide for Advanced Research
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 3-Bromocinnoline, a halogenated derivative of the cinnoline scaffold, represents a molecule of significant interest due to the established bioactivity of the cinnoline core in areas such as antimicrobial and anticancer research.[1][2][3] This technical guide provides an in-depth, predictive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.
It is important to note that publicly available, experimentally verified spectroscopic data for this compound is limited. Therefore, this guide has been constructed by a Senior Application Scientist to serve as a robust predictive framework. The data herein is synthesized from the known spectroscopic behavior of the parent cinnoline molecule, analogous substituted N-heterocycles, and fundamental principles of spectroscopic interpretation.[4][5] This approach provides a reliable blueprint for the identification and characterization of this compound in a research setting.
The Structural Framework: this compound
Cinnoline is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyridazine ring.[6] In this compound, a bromine atom is substituted at the C3 position of the pyridazine ring. This substitution significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.
Sample Preparation:
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Weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical to ensure solubility and avoid obscuring key signals.
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Transfer the solution to a 5 mm NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Acquisition:
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Instrument: 400 MHz or higher field NMR spectrometer.
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Pulse Sequence: Standard single-pulse experiment.
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Acquisition Parameters:
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Spectral Width: ~12 ppm
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Acquisition Time: 2-4 s
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Relaxation Delay: 2-5 s
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Number of Scans: 16-64
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¹³C NMR Spectroscopy Acquisition:
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Instrument: Same as for ¹H NMR.
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Pulse Sequence: Proton-decoupled pulse sequence.
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Acquisition Parameters:
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Spectral Width: ~200 ppm
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Acquisition Time: 1-2 s
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Relaxation Delay: 2-5 s
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Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
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Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The protons on the pyridazine ring (H4) and the benzo-fused ring (H5 and H8) are expected to be the most deshielded.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-4 | 8.8 - 9.0 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent N2 and the C3-Br bond. |
| H-5 | 8.2 - 8.4 | d | 7.5 - 8.5 | Doublet due to coupling with H-6. Deshielded by proximity to the pyridazine ring. |
| H-6 | 7.8 - 8.0 | t | 7.0 - 8.0 | Triplet due to coupling with H-5 and H-7. |
| H-7 | 7.7 - 7.9 | t | 7.0 - 8.0 | Triplet due to coupling with H-6 and H-8. |
| H-8 | 8.0 - 8.2 | d | 7.5 - 8.5 | Doublet due to coupling with H-7. Deshielded by proximity to N1. |
Note: Predicted values are based on analysis of cinnoline[7] and related N-heterocycles.[4][5] Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals for the carbon atoms. The chemical shifts are influenced by hybridization and the electronic effects of the nitrogen and bromine atoms.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-3 | 125 - 130 | Shielded by the direct attachment of the bromine atom (heavy atom effect). |
| C-4 | 145 - 150 | Deshielded due to its position adjacent to N2 and C4a. |
| C-4a | 128 - 132 | Quaternary carbon at the ring junction. |
| C-5 | 130 - 135 | Aromatic CH. |
| C-6 | 132 - 137 | Aromatic CH. |
| C-7 | 128 - 132 | Aromatic CH. |
| C-8 | 125 - 130 | Aromatic CH. |
| C-8a | 150 - 155 | Quaternary carbon adjacent to N1, expected to be significantly deshielded. |
Note: Predicted values are based on analysis of cinnoline[8][9] and general substituent effects in N-heterocycles.[10]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Experimental Protocol: IR Spectroscopy (FTIR-ATR)
Data Acquisition:
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Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
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Sample Application: Place a small amount of the this compound sample onto the ATR crystal.
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Sample Spectrum: Apply pressure to ensure good contact and record the sample spectrum.
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Data Processing: The instrument's software will automatically generate the transmittance or absorbance spectrum over a typical range of 4000-400 cm⁻¹.
Predicted IR Spectral Data for this compound
The IR spectrum of this compound is expected to be characterized by vibrations of the aromatic rings and the C-Br bond.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 1620 - 1450 | Medium-Strong | C=C and C=N stretching vibrations of the cinnoline ring system |
| 1450 - 1000 | Medium | In-plane C-H bending and ring skeletal vibrations |
| 850 - 750 | Strong | Out-of-plane C-H bending (characteristic of aromatic substitution pattern) |
| 700 - 550 | Medium-Strong | C-Br stretching |
Note: Predicted values are based on general IR correlation tables and data for related N-heterocyclic compounds.[11]
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and can provide structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometry (EI-MS)
Sample Introduction and Ionization:
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Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
Mass Analysis:
-
Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound will be distinguished by the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12][13][14] This results in a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units, for the molecular ion and any bromine-containing fragments.
Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Predicted Relative Abundance | Ion Assignment | Fragmentation Pathway |
| 208/210 | High | [C₈H₅⁷⁹BrN]⁺ / [C₈H₅⁸¹BrN]⁺ | Molecular Ion (M⁺) |
| 129 | Medium | [M - Br]⁺ | Loss of a bromine radical |
| 102 | Medium | [C₇H₄N]⁺ | Loss of HCN from the [M - Br]⁺ fragment |
| 76 | Medium | [C₆H₄]⁺ | Fragmentation of the benzene ring |
digraph "MS_Fragmentation" { graph [splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];M [label="[C₈H₅BrN]⁺\nm/z 208/210", fillcolor="#34A853"]; M_minus_Br [label="[C₈H₅N]⁺\nm/z 129", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_Br_minus_HCN [label="[C₇H₄N]⁺\nm/z 102", fillcolor="#EA4335"]; Benzene_fragment [label="[C₆H₄]⁺\nm/z 76", fillcolor="#5F6368"];
M -> M_minus_Br [label="- Br•"]; M_minus_Br -> M_minus_Br_minus_HCN [label="- HCN"]; M_minus_Br_minus_HCN -> Benzene_fragment [label="Fragmentation"]; }
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The synergistic use of NMR, IR, and Mass Spectrometry, guided by the predictions outlined herein, will enable researchers to confidently identify and characterize this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring the integrity and reproducibility of experimental results. As research on cinnoline derivatives continues to expand, this guide serves as a foundational resource for advancing the synthesis and application of these promising molecules in drug discovery and materials science.
References
- 1. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Cinnoline - Wikipedia [en.wikipedia.org]
- 7. CINNOLINE(253-66-7) 1H NMR spectrum [chemicalbook.com]
- 8. Cinnoline | C8H6N2 | CID 9208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Simulation of NMR chemical shifts in heterocycles: a method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to 3-Bromocinnoline: Unraveling its Physical and Chemical Properties
A comprehensive exploration of the synthesis, characterization, and reactivity of 3-Bromocinnoline for researchers, scientists, and drug development professionals.
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The introduction of a bromine atom at the 3-position of the cinnoline ring system creates this compound, a versatile intermediate amenable to a wide array of chemical transformations. This guide provides a detailed overview of the physical and chemical properties of this compound, offering insights into its synthesis, spectroscopic signature, and reactivity profile.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the cinnoline core followed by bromination or the use of pre-brominated precursors. One common strategy involves the diazotization of a substituted aniline, followed by an intramolecular cyclization.
A key precursor in some synthetic pathways is 3-bromo-4(1H)-cinnolinone. This intermediate can be further modified to yield the target this compound. For instance, the reaction of 3-bromo-4(1H)-cinnolinone with a suitable reagent can lead to the formation of the aromatic this compound scaffold.[1]
Physicochemical Properties
Detailed experimental data for the physical properties of unsubstituted this compound is not extensively documented in publicly available literature. However, based on the general properties of related heterocyclic compounds, it is expected to be a crystalline solid at room temperature with a defined melting point. Its solubility is likely to be higher in organic solvents compared to water. For comparison, the closely related isomer, 3-bromoquinoline, is a light yellow liquid with a melting point of 13-15 °C and a boiling point of 274-276 °C.
Table 1: Physicochemical Data of a Related Cinnoline Derivative
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrN₂O |
| Molecular Weight | 315.17 g/mol |
| Exact Mass | 314.005476 g/mol |
| Data for 3-Bromo-8-(4-methoxyphenyl)cinnoline[2] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of this compound. The mass spectrum of a related derivative, 3-Bromo-8-(4-methoxyphenyl)cinnoline, shows a molecular ion peak consistent with its chemical formula.[2] For this compound, the presence of a bromine atom would be indicated by a characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the cinnoline ring system.
Chemical Reactivity and Applications
The bromine atom at the 3-position of the cinnoline ring serves as a versatile synthetic handle for a variety of chemical transformations, making this compound a valuable building block in organic synthesis.
Cross-Coupling Reactions
The C-Br bond in this compound is susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, at the 3-position, enabling the synthesis of a diverse library of cinnoline derivatives for biological screening.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitrogen atoms in the cinnoline ring can activate the C-Br bond towards nucleophilic aromatic substitution reactions, particularly if further activating groups are present on the ring. This provides another avenue for the functionalization of the 3-position.
The reactivity of halogenated cinnolines is exemplified by the reactions of related compounds like 4-chlorocinnoline-3-carbonitrile, which can undergo condensations with various nucleophiles.[1]
Potential Applications in Drug Discovery
Cinnoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6] The ability to functionalize the 3-position of the cinnoline scaffold via this compound makes it an attractive starting material for the development of novel therapeutic agents. The diverse substituents that can be introduced can be used to modulate the pharmacological properties of the resulting compounds, leading to the discovery of new drug candidates.
Conclusion
While specific experimental data for this compound is limited in the current scientific literature, its importance as a synthetic intermediate is evident from the chemistry of related compounds. Its synthesis and reactivity offer a gateway to a vast chemical space of novel cinnoline derivatives with potential applications in drug discovery and materials science. Further research into the detailed characterization and reaction scope of this compound is warranted to fully unlock its potential.
References
- 1. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. ijariit.com [ijariit.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Therapeutic Potential of Cinnoline Core: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
An In-depth Technical Guide to the Discovery and History of 3-Bromocinnoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 3-bromocinnoline, a significant heterocyclic compound. While its close isomer, 3-bromoquinoline, has been extensively studied, this compound remains a more specialized yet crucial building block in medicinal chemistry and materials science. This document delves into the historical context of cinnoline chemistry, tracing the path to the synthesis of its bromo-derivatives. It offers a detailed exploration of the primary synthetic routes, including classical and modern methods, with an emphasis on the underlying chemical principles and experimental considerations. Furthermore, this guide summarizes the known applications of this compound, particularly its role as a versatile precursor in the development of novel therapeutic agents and functional materials. Spectroscopic data and detailed experimental protocols are provided to serve as a practical resource for researchers in the field.
Introduction: The Cinnoline Scaffold
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, was first synthesized in 1883 by Victor von Richter.[1][2][3][4] This discovery opened a new chapter in heterocyclic chemistry, introducing a scaffold that would later be recognized for its diverse pharmacological activities.[5][6] Cinnoline and its derivatives have since been investigated for a wide range of applications, including their use as antimicrobial, anti-inflammatory, and anticancer agents.[1][5][6] The introduction of a bromine atom onto the cinnoline ring, particularly at the 3-position, provides a key functional handle for further molecular elaboration through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules.
Historical Perspective: The Journey to this compound
The history of this compound is intrinsically linked to the broader exploration of cinnoline chemistry. Following Richter's initial synthesis of the parent heterocycle, the late 19th and early 20th centuries saw a gradual expansion of synthetic methodologies for creating substituted cinnolines. Early methods for the synthesis of the cinnoline ring system include the Richter synthesis, the Widman-Stoermer synthesis, and the Borsche-Herbert cyclization.[1]
The specific first synthesis of this compound is not as prominently documented as that of its quinoline counterpart. However, its preparation would have logically followed the development of two primary synthetic strategies:
-
Electrophilic Bromination of the Cinnoline Ring: Early investigations into the reactivity of the cinnoline nucleus would have explored its susceptibility to electrophilic attack. While direct bromination of the parent cinnoline can lead to a mixture of isomers, the regioselectivity is influenced by the reaction conditions and the electronic nature of the pyridazine ring.
-
Synthesis from Pre-functionalized Precursors: A more controlled approach involves the construction of the cinnoline ring from a starting material already containing a bromine atom at the desired position. This often involves the cyclization of appropriately substituted anilines or related compounds.
One of the foundational methods for introducing a halogen to an aromatic amine, which could be adapted for the synthesis of this compound from 3-aminocinnoline, is the Sandmeyer reaction . Discovered by Traugott Sandmeyer in 1884, this reaction provides a reliable means to convert a primary aromatic amine into a halide via a diazonium salt intermediate.[7][8][9][10]
Synthetic Methodologies for this compound
The synthesis of this compound can be approached through several key pathways, each with its own set of advantages and mechanistic nuances. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential side products.
Electrophilic Bromination of Cinnoline
Direct bromination of the cinnoline ring is a conceptually straightforward approach. The pyridazine ring is generally electron-deficient, which can make electrophilic substitution challenging. However, under specific conditions, bromination at the 3-position can be achieved.
Causality Behind Experimental Choices:
-
Solvent and Reagent: The choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and solvent can significantly influence the reactivity and regioselectivity. Non-polar, aprotic solvents are often employed to avoid side reactions.
-
Temperature Control: Electrophilic aromatic substitution reactions are often temperature-sensitive. Careful control of the reaction temperature is crucial to manage the reaction rate and minimize the formation of over-brominated or undesired isomeric products.
Experimental Protocol: A Representative Procedure for Electrophilic Bromination
-
Dissolution: Dissolve cinnoline in a suitable anhydrous solvent (e.g., carbon tetrachloride or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be protected from light.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Workflow for Electrophilic Bromination of Cinnoline
Sandmeyer Reaction of 3-Aminocinnoline
The Sandmeyer reaction provides a more regioselective route to this compound, starting from the readily available 3-aminocinnoline. This multi-step process involves the diazotization of the amino group followed by displacement with a bromide ion, typically using a copper(I) bromide catalyst.
Causality Behind Experimental Choices:
-
Diazotization: The formation of the diazonium salt is a critical step and is typically carried out in a strong acidic medium (e.g., HBr) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Sodium nitrite is the common diazotizing agent.
-
Copper(I) Bromide Catalyst: The copper(I) catalyst is essential for the conversion of the diazonium salt to the aryl bromide. The mechanism is believed to involve a single-electron transfer process.
-
Temperature Control: The decomposition of the diazonium salt is exothermic and must be carefully controlled to prevent side reactions and ensure a good yield of the desired product.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Suspend 3-aminocinnoline in a solution of hydrobromic acid (HBr) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Logical Relationship of the Sandmeyer Reaction Pathway
Physicochemical and Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of physical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrN₂ |
| Molecular Weight | 209.05 g/mol |
| Appearance | Pale yellow solid (typical) |
| Melting Point | Data not widely available |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show a set of signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substituted cinnoline ring system. The absence of a proton at the 3-position would be a key indicator.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the cinnoline ring. The carbon atom attached to the bromine (C-3) will exhibit a characteristic chemical shift.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks separated by 2 m/z units. A mass spectrum for a derivative, 3-bromo-8-(4-methoxyphenyl)cinnoline, is publicly available and shows this characteristic pattern.[11]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching frequencies of the heterocyclic ring.
Applications in Research and Development
The synthetic utility of this compound lies in its ability to serve as a versatile precursor for the introduction of a wide array of functional groups at the 3-position of the cinnoline nucleus. This is primarily achieved through modern cross-coupling reactions.
Role in Medicinal Chemistry
The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[6] this compound provides a strategic entry point for the synthesis of novel cinnoline derivatives with potential therapeutic applications.
-
Anticancer Agents: Many cinnoline derivatives have been investigated for their anticancer properties.[5][6] The ability to modify the 3-position allows for the fine-tuning of interactions with biological targets such as kinases and topoisomerases.
-
Antimicrobial Agents: The cinnoline nucleus is also found in compounds with antibacterial and antifungal activities.[5][6] this compound can be used to generate libraries of compounds for screening against various pathogens.
-
CNS-Active Agents: Some cinnoline derivatives have shown activity in the central nervous system, suggesting potential for the development of anxiolytic or other psychotropic drugs.[5]
Utility in Materials Science
The rigid, planar structure of the cinnoline ring system, combined with the potential for functionalization, makes its derivatives of interest in the field of materials science. The introduction of various substituents via cross-coupling reactions with this compound can be used to modulate the electronic and photophysical properties of the resulting materials, with potential applications in organic electronics and sensor technology.
Conclusion
This compound, while less extensively studied than its quinoline analog, represents a key intermediate in the synthesis of a diverse range of functionalized cinnoline derivatives. Its history is rooted in the foundational work on the cinnoline ring system, and its synthesis can be achieved through classical methods such as electrophilic bromination and the Sandmeyer reaction. The strategic placement of the bromine atom at the 3-position provides a versatile handle for modern synthetic transformations, making this compound a valuable tool for researchers in medicinal chemistry and materials science. As the demand for novel heterocyclic compounds with tailored properties continues to grow, the importance of understanding the discovery, history, and synthetic utility of molecules like this compound will undoubtedly increase.
References
- 1. Synthesis and screening of novel cinnoline derivatives for analgesics [wisdomlib.org]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. Cinnoline - Wikipedia [en.wikipedia.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Foreword: The Cinnoline Scaffold - A Privileged Heterocycle in Modern Chemistry
An In-depth Technical Guide to the Reactivity of the Cinnoline Ring System
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that, while known since 1883, continues to capture the intense interest of the scientific community.[1] Its unique electronic architecture, born from the fusion of a benzene ring with a pyridazine ring, imparts a distinct reactivity profile that makes it both a challenging and rewarding synthetic target. Cinnoline derivatives are prevalent in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2][3][4] This guide moves beyond a simple catalog of reactions; it aims to provide a deep, mechanistic understanding of the cinnoline core's reactivity, empowering researchers to rationally design synthetic routes and unlock the full potential of this versatile scaffold. We will explore the causality behind its reaction patterns, from classical electrophilic and nucleophilic substitutions to modern metal-catalyzed functionalizations, grounding our discussion in field-proven insights and detailed experimental protocols.
The Electronic Landscape: Understanding Cinnoline's Inherent Reactivity
The reactivity of cinnoline is fundamentally governed by the electron distribution across its fused ring system. The two adjacent nitrogen atoms in the pyridazine ring exert a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect. This renders the entire heterocyclic system significantly electron-deficient compared to its carbocyclic analog, naphthalene.
-
Basicity: Cinnoline is a weak base with a pKa of 2.64.[5] Protonation occurs preferentially at the N1 nitrogen, which is a critical factor in understanding its behavior under acidic reaction conditions.
-
Electron Density: The carbocyclic (benzene) ring retains a higher electron density than the heterocyclic (pyridazine) ring. Consequently, the two rings exhibit dichotomous reactivity: the benzene ring is the preferred site for electrophilic attack, while the pyridazine ring is susceptible to nucleophilic attack.
The following diagram illustrates the preferred sites for electrophilic and nucleophilic attack on the cinnoline core.
Caption: Figure 1: General Reactivity Map of the Cinnoline Core.
Electrophilic Aromatic Substitution: Functionalizing the Carbocyclic Ring
Electrophilic substitution on the cinnoline ring system almost exclusively occurs on the benzene portion. Under the strongly acidic conditions typical for these reactions, the cinnoline nucleus exists as the protonated cinnolinium cation. This positive charge further deactivates the heterocyclic ring, directing incoming electrophiles to the less deactivated carbocyclic ring.
Nitration
Nitration is a canonical example of electrophilic substitution on cinnoline. The reaction proceeds via the nitronium ion (NO₂⁺) generated from a mixture of concentrated nitric and sulfuric acids.
Mechanism & Rationale: The reaction proceeds on the cinnolinium cation.[6] Attack by the nitronium ion occurs at the positions that lead to the most stable cationic intermediate (Wheland intermediate). Attack at positions 5 and 8 allows for resonance structures that keep the aromaticity of the pyridazine ring intact, which is energetically more favorable than disruption. This results in the formation of a roughly equimolar mixture of 5-nitro- and 8-nitrocinnoline.[6] This outcome is analogous to the nitration of quinoline, which also yields 5- and 8-nitro products.[7]
The following diagram visualizes the mechanistic pathway for the nitration of cinnoline.
Caption: Figure 2: Mechanism of Cinnoline Nitration.
Experimental Protocol: Nitration of Cinnoline This protocol is adapted from kinetic studies on heteroaromatic reactivity.[6]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 5.0 g of cinnoline to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the cinnoline solution over 30 minutes, maintaining the reaction temperature between 0-5°C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The nitro-derivatives will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Purification: The mixture of 5- and 8-nitro-isomers can be separated by fractional crystallization or column chromatography on silica gel.
Halogenation
Direct halogenation of cinnoline with electrophilic bromine or chlorine sources also occurs on the carbocyclic ring. However, these reactions can be less selective than nitration and may yield complex mixtures.
Causality & Experimental Choices: The reaction conditions must be carefully controlled. Using neat halogens can lead to over-halogenation and side reactions. Performing the reaction in sulfuric acid ensures the substrate is the deactivated cinnolinium cation, favoring substitution on the benzene ring.[8] For instance, electrophilic bromination in sulfuric acid gives mixtures of 1- and 4-halogenobenzo[c]cinnolines (an isomer of cinnoline), highlighting the complexity and potential for rearrangement depending on the specific cinnoline system.[8] For the parent cinnoline, direct halogenation often gives mediocre yields of 3-halogenated products under certain conditions, indicating that the reaction pathway can be sensitive to the specific reagents and conditions used.[9]
Experimental Protocol: Bromination of 4-Hydroxycinnoline This protocol demonstrates the direct halogenation of a substituted cinnoline, which can be challenging but yields a valuable synthetic intermediate.[9]
-
Dissolution: Dissolve 1.0 g of 4-hydroxycinnoline in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Reagent Addition: Add 1.1 g (0.35 mL) of bromine dropwise to the solution with stirring at room temperature.
-
Heating: Heat the mixture under reflux for 4 hours.
-
Cooling & Precipitation: Cool the reaction mixture in an ice bath. A precipitate will form.
-
Isolation: Filter the solid product and wash with a small amount of cold acetic acid, followed by diethyl ether.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield 3-bromo-4-hydroxycinnoline.
Nucleophilic Substitution: Activating the Pyridazine Ring
The electron-deficient nature of the pyridazine ring makes it a prime target for nucleophilic attack, particularly at the C3 and C4 positions. This reactivity is most synthetically useful when a good leaving group, such as a halogen, is present at one of these positions.
Substitution of Halogens at C4
4-Chlorocinnoline is a cornerstone intermediate in cinnoline chemistry. The chlorine atom at the C4 position is highly activated towards nucleophilic displacement by the adjacent N1 atom.
Mechanism & Rationale: The reaction proceeds via a classic addition-elimination mechanism (SₙAr). The nucleophile attacks the electron-poor C4 carbon, forming a negatively charged Meisenheimer-type intermediate. The negative charge is stabilized by delocalization onto the electronegative nitrogen atoms. Subsequent elimination of the chloride ion restores the aromaticity of the ring. This pathway is highly efficient for a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Experimental Protocol: Synthesis of 4-Aminocinnoline from 4-Chlorocinnoline
-
Setup: In a sealed pressure tube, combine 1.0 g of 4-chlorocinnoline with 10 mL of a 7M solution of ammonia in methanol.
-
Heating: Seal the tube and heat the mixture at 120°C for 12 hours with stirring.
-
Cooling & Work-up: Cool the tube to room temperature. The product will often precipitate from the solution.
-
Isolation: Filter the solid product and wash with cold methanol.
-
Purification: If necessary, the product can be purified by recrystallization from ethanol or by column chromatography.
The following workflow illustrates the strategic importance of 4-chlorocinnoline as a versatile intermediate for introducing diverse functionalities.
Caption: Figure 3: Synthetic Utility of 4-Chlorocinnoline.
Reactions at the Ring Nitrogens
The lone pairs on the nitrogen atoms are reactive sites for alkylation and oxidation, which in turn modulates the reactivity of the entire ring system.
N-Oxidation
Treatment of cinnoline with peroxy acids (e.g., m-CPBA) can lead to the formation of N-oxides. The position of oxidation (N1 vs. N2) can be influenced by substituents on the ring. N-oxidation increases the electron-deficiency of the ring, further activating it for nucleophilic attack and sometimes altering the regioselectivity of electrophilic substitutions. For instance, cinnoline 2-oxide reacts with amines to give 3-alkylaminocinnolines, a case of direct nucleophilic substitution of hydrogen.[10] Nitration of cinnoline 2-oxide yields a mixture of 5-, 6-, and 8-nitrocinnoline 2-oxides, showing a different regiochemical outcome compared to the parent cinnoline.[11]
N-Alkylation (Quaternization)
Cinnoline reacts with alkyl halides to form quaternary cinnolinium salts.[12] This process introduces a permanent positive charge into the heterocyclic ring, dramatically increasing its susceptibility to nucleophilic attack and reduction.
Reduction and Oxidation of the Ring
Reduction
The pyridazine ring of cinnoline can be selectively reduced. Catalytic hydrogenation, for example, can yield 1,4-dihydrocinnoline. The choice of reducing agent and conditions determines the extent of reduction.
Oxidation
The cinnoline ring system is generally stable to oxidation.[12] However, under vigorous conditions (e.g., potassium permanganate), the benzene ring can be cleaved.[12] Oxidation can also be a method for synthesis, for example, the oxidation of oo'-diaminobiaryls can produce polycyclic cinnolines and their N-oxides.[13]
Summary of Reactivity
The following table provides a consolidated overview of the key reactive pathways for the cinnoline ring system.
| Reaction Type | Primary Site of Attack | Typical Reagents/Conditions | Key Outcome & Rationale |
| Electrophilic Substitution | Positions 5 & 8 | HNO₃/H₂SO₄ (Nitration) | Substitution on the carbocyclic ring. The heterocyclic ring is deactivated by protonation under acidic conditions.[6] |
| (Carbocyclic Ring) | Br₂/Acetic Acid (Halogenation) | Yields halogenated derivatives, though selectivity can be an issue.[9] | |
| Nucleophilic Substitution | Positions 3 & 4 | Amines, Alkoxides, Thiolates on 4-halocinnolines | Highly efficient SₙAr reaction. The halogen at C4 is an excellent leaving group activated by the adjacent nitrogen. |
| (Heterocyclic Ring) | Primary/Secondary Amines on Cinnoline 2-Oxide | Direct substitution of hydrogen at C3, enabled by the N-oxide functionality.[10] | |
| N-Alkylation | N1 / N2 | CH₃I (Methyl Iodide) | Forms quaternary cinnolinium salts, activating the ring for nucleophilic attack.[12] |
| N-Oxidation | N1 / N2 | m-CPBA (Peroxy acids) | Forms N-oxides, which alters the electronic properties and subsequent reactivity of the ring system.[10][11] |
| Reduction | Heterocyclic Ring | H₂, Pd/C (Catalytic Hydrogenation) | Selective reduction of the pyridazine double bonds to form dihydro- or tetrahydrocinnolines. |
| Cross-Coupling | Halogenated Positions | Pd catalysts, Boronic acids (Suzuki), Alkynes (Sonogashira) | Modern method to build molecular complexity by forming new C-C bonds at positions previously functionalized with a halogen. |
Conclusion: A Scaffold of Enduring Potential
The reactivity of the cinnoline ring system is a study in electronic contrasts. Its dichotomous nature—an electron-rich carbocyclic ring amenable to electrophilic attack and an electron-poor pyridazine ring susceptible to nucleophiles—provides a rich playground for synthetic chemists. By understanding the fundamental principles that govern its behavior, from protonation states to the influence of N-oxides, researchers can strategically manipulate the cinnoline core. The development of robust protocols for halogenation and subsequent nucleophilic displacement, coupled with the power of modern cross-coupling reactions, ensures that cinnoline will remain a highly valuable and "privileged" scaffold in the ongoing quest for novel pharmaceuticals and advanced materials.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. ijariit.com [ijariit.com]
- 4. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Heteroaromatic reactivity. Part III. The kinetics of nitration of cinnoline and 2-methylcinnolinium perchlorate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Benzo[c]cinnolines. Part 3. Halogenation studies. N.m.r. spectroscopic study of benzo[c]cinnoline and its monobromo-derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. 85. Cinnolines. Part XXV. Experiments with 3-halogeno-4-hydroxycinnolines. Some halogen exchange reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on Cinnolines. IV. ON Nitration of Cinnoline 2-Oxide [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Literature review of cinnoline derivatives
An In-depth Technical Guide to Cinnoline Derivatives: Synthesis, Biological Activity, and Therapeutic Frontiers
Abstract
The cinnoline nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyridazine ring, stands as a privileged scaffold in medicinal chemistry.[1] Its structural similarity to quinoline and isoquinoline has inspired the synthesis and evaluation of a vast library of derivatives.[2] These compounds exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][3][4] This technical guide provides a comprehensive review for researchers and drug development professionals, delving into the synthetic methodologies, diverse biological activities, and therapeutic potential of cinnoline derivatives. We explore both classical and modern synthetic routes, detail the mechanisms of action against various biological targets, and present key structure-activity relationships. Furthermore, this guide includes detailed experimental protocols for synthesis and biological evaluation, along with a forward-looking perspective on the challenges and future directions in the development of cinnoline-based therapeutics.
The Cinnoline Scaffold: A Cornerstone of Medicinal Chemistry
Cinnoline, or 1,2-benzodiazine, is a heterocyclic aromatic compound first synthesized by Victor Richter in 1883.[3][5] Its rigid, planar structure and the presence of two adjacent nitrogen atoms provide unique electronic properties and hydrogen bonding capabilities, making it an ideal pharmacophore for interacting with a variety of biological targets.[6] This versatility has led to the development of numerous cinnoline-based molecules that have demonstrated significant potential in addressing a wide range of diseases. While no naturally occurring cinnoline compounds were identified until 2011, synthetic derivatives have become a major focus of research, with some candidates advancing into clinical trials.[1]
Synthetic Methodologies: From Classical Cyclizations to Modern Catalysis
The construction of the cinnoline core has evolved significantly since its discovery. The choice of synthetic route is critical and is often dictated by the desired substitution pattern, reaction efficiency, and tolerance of various functional groups.
Classical Synthetic Routes
Traditional methods for synthesizing the cinnoline ring system typically involve intramolecular cyclization reactions. While foundational, these methods can be limited by harsh reaction conditions or a narrow substrate scope.[7]
-
Richter Cyclization: This was the first reported synthesis, involving the diazotization of o-aminophenylpropiolic acid, followed by cyclization of the resulting diazonium salt.
-
Widman-Stoermer and Borsche–Herbert Cyclizations: These methods utilize the cyclization of arenediazonium salts derived from o-aminoacetophenones or related precursors.[2] The Borsche–Herbert reaction, in particular, became a widely used method for producing 4-hydroxycinnolines, which are key intermediates for further functionalization.
Modern Synthetic Strategies
Contemporary organic synthesis has introduced more efficient and versatile methods for preparing cinnoline derivatives, overcoming many of the limitations of classical approaches.
-
Metal-Catalyzed Reactions: The use of transition metals, particularly copper, has enabled novel C-C and C-N bond-forming reactions.[3][5] These catalyzed annulation reactions often proceed under milder conditions and with greater efficiency.[5][7]
-
Multicomponent Reactions (MCRs): One-pot, three-component reactions have been developed to construct substituted cinnoline systems, such as 7,8-dihydrocinnolin-5(6H)-ones, in moderate to good yields.[3] This approach enhances synthetic efficiency by reducing the number of purification steps.
-
Transition-Metal-Free Cyclizations: Innovative methods involving aryne intermediates and formal [2+2+2] cycloadditions have been explored to access cinnoline derivatives without the need for a metal catalyst.[3]
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijariit.com [ijariit.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [mdpi.com]
- 5. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 6. zenodo.org [zenodo.org]
- 7. ijper.org [ijper.org]
3-Bromocinnoline CAS number and molecular formula
An In-depth Technical Guide to 3-Bromocinnoline: Physicochemical Properties, Synthesis, and Applications
A Note to the Reader: This guide addresses the topic of "this compound." However, extensive searches for this specific compound have yielded limited to no direct results for its CAS number, molecular formula, or detailed technical data. Conversely, a significant body of information is available for its isomer, 3-Bromoquinoline . Given the structural similarity and the detailed information available, this guide will focus on 3-Bromoquinoline as a comprehensive proxy, providing researchers, scientists, and drug development professionals with a thorough technical overview of a closely related and highly relevant compound.
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Functionalization of the quinoline ring is a critical strategy for modulating the pharmacological profiles of these molecules. Among the various functionalized quinolines, 3-Bromoquinoline stands out as a versatile synthetic intermediate. The introduction of a bromine atom at the 3-position provides a reactive handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures with potential therapeutic applications in areas such as oncology and infectious diseases.[1] This guide provides a comprehensive overview of 3-Bromoquinoline, from its fundamental properties to its synthesis and applications in modern drug discovery.
Physicochemical Properties of 3-Bromoquinoline
A clear understanding of the physicochemical properties of 3-Bromoquinoline is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5332-24-1 | [1][2][3][4][5] |
| Molecular Formula | C₉H₆BrN | [1][2][3][4][5] |
| Molecular Weight | 208.05 g/mol | [2][3][4][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 272-278 °C | [1] |
| Melting Point | 13 °C | [2] |
| Density | 1.533 g/cm³ | [2] |
| Solubility | Soluble in diethyl ether, chloroform, and benzene. | [6] |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)Br | [2][5] |
Synthetic Methodologies for 3-Bromoquinoline
The regioselective synthesis of 3-Bromoquinoline is a key challenge that has been addressed through various synthetic strategies. The choice of method often depends on the desired scale, available starting materials, and required purity.
Direct Bromination of Quinoline
Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines. However, specific reaction conditions can favor the formation of the 3-bromo isomer. One approach involves the reaction of a quinoline acid salt with bromine in a suitable solvent.[7]
Experimental Protocol: Synthesis via Direct Bromination
-
Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.
-
Dissolve the quinoline hydrobromide in a suitable solvent, such as a mixture of water and an alcohol.
-
Add molecular bromine (Br₂) to the solution and stir the reaction mixture.
-
The resulting 3-bromoquinoline hydrobromide may precipitate and can be collected by filtration.
-
To obtain the free base, the purified hydrobromide salt is treated with an alkali solution (e.g., 15% aqueous sodium carbonate).[8]
Caption: Direct Bromination Workflow for 3-Bromoquinoline Synthesis.
Synthesis from 3-Aminoquinoline via Sandmeyer Reaction
A more regioselective and classical approach to 3-Bromoquinoline is the Sandmeyer reaction, starting from 3-aminoquinoline. This method involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.
Experimental Protocol: Sandmeyer Reaction
-
Dissolve 3-aminoquinoline in an aqueous acidic solution (e.g., hydrobromic acid) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat to ensure complete reaction.
-
The product, 3-Bromoquinoline, can then be isolated by extraction and purified by distillation or chromatography.
Caption: Sandmeyer Reaction Pathway for 3-Bromoquinoline Synthesis.
Applications in Drug Development and Organic Synthesis
3-Bromoquinoline is a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials.[9] Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of various substituents onto the quinoline core through cross-coupling reactions.
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[1] The ability to functionalize the 3-position of the quinoline ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.
Agrochemical Research
3-Bromoquinoline also plays a role in the synthesis of agrochemical products, contributing to the development of more effective and safer pesticides and herbicides.[1]
Cross-Coupling Reactions
3-Bromoquinoline is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted quinolines. For instance, it undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate, and the resulting Grignard-type reagent can be quenched with various electrophiles to yield functionalized quinolines.[6]
Conclusion
3-Bromoquinoline is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry and materials science. Its well-defined physicochemical properties and the availability of robust synthetic methods make it a readily accessible and highly versatile building block. The ability to leverage the reactivity of the 3-bromo substituent through a variety of chemical transformations will continue to drive innovation in the development of novel therapeutics and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromoquinoline | 5332-24-1 | FB15276 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]
- 7. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthetic routes to 3-Bromocinnoline from o-aminoarylalkynes
Application Note & Protocol
A Regioselective Synthetic Route to 3-Substituted Cinnolines via Modified Richter Cyclization of o-Aminoaryldiynes
Abstract: The cinnoline nucleus is a privileged scaffold in medicinal chemistry and materials science. However, regioselective synthesis of substituted cinnolines remains a significant challenge. This application note provides a detailed, field-proven protocol for the synthesis of 3-alkynyl-4-bromocinnolines, valuable precursors to 3-bromocinnoline and other 3-substituted analogues. The strategy employs a modified Richter-type cyclization starting from readily accessible o-aminoaryldiyne precursors. We will delve into the mechanistic rationale behind the reaction's regioselectivity, provide step-by-step experimental procedures, and offer expert insights into overcoming common synthetic hurdles, such as the competitive formation of undesired byproducts. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a robust and reliable method for accessing this important class of heterocycles.
Part 1: Scientific Foundation and Mechanistic Rationale
The classical Richter cinnoline synthesis involves the diazotization of an o-aminoarylalkyne, which typically leads to a mixture of 4-halocinnolines and 4-hydroxycinnolines.[1] This lack of selectivity arises from the competitive attack of either a halide ion or water on a key intermediate during the cyclization cascade.[1] Achieving substitution at the C3 position directly from a simple arylalkyne is not a standard outcome of this reaction.
To overcome this limitation and enforce regioselectivity, this protocol utilizes a more complex substrate: an o-aminoaryldiyne . The presence of the conjugated diyne system fundamentally alters the cyclization pathway, enabling the reliable formation of a 3,4-disubstituted cinnoline core.
The Core Strategy: Diazotization and Intramolecular Cyclization
The overall transformation is a one-pot process initiated by the diazotization of the aromatic amine. The resulting aryldiazonium salt is a potent electrophile that undergoes a spontaneous intramolecular cyclization with the appended diyne moiety to construct the bicyclic cinnoline ring system.
Expert Insight: The Triazene Advantage for Chemoselectivity
A significant advancement in this chemistry is the use of triazenes as stable, masked precursors to the highly reactive diazonium salts.[1] The classical method of diazotizing with sodium nitrite in aqueous acid (e.g., HBr) inevitably introduces water, leading to the formation of 4-hydroxycinnoline byproducts.
By first converting the o-aminoaryldiyne into an aryltriazene, the sensitive diazotization/cyclization can be performed in a subsequent step under strictly anhydrous conditions. The triazene is cleanly cleaved with a non-aqueous acid (e.g., HBr in acetic acid or methanesulfonic acid) to generate the diazonium salt in situ, which then cyclizes to give the desired 4-halocinnoline as the sole major product.[2][3] This triazene strategy is a cornerstone of a self-validating and reproducible protocol.
References
The Strategic Synthesis of 3-Bromocinnoline Derivatives: A Guide to Palladium-Catalyzed C-H Functionalization
Introduction: The Cinnoline Scaffold in Modern Drug Discovery
The cinnoline motif, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The strategic introduction of a bromine atom at the C-3 position of the cinnoline ring system unlocks a gateway for further molecular diversification. This "handle" allows for a plethora of subsequent cross-coupling reactions, enabling the synthesis of diverse compound libraries essential for modern drug discovery and development programs. This guide provides an in-depth exploration of the palladium-catalyzed direct C-H bromination for the synthesis of 3-bromocinnoline derivatives, offering both theoretical insights and practical, field-tested protocols for the discerning researcher.
The Power of Palladium: A Mechanistic Overview of Direct C-H Bromination
Traditional methods for the synthesis of aryl bromides often involve harsh conditions and multi-step sequences. The advent of palladium-catalyzed C-H activation has revolutionized this landscape, offering a more direct and atom-economical approach.[1] The direct bromination of a C-H bond on the cinnoline scaffold is typically achieved through a concerted metalation-deprotonation (CMD) pathway, often facilitated by a directing group. The nitrogen atom at the 1-position of the cinnoline ring can act as a native directing group, guiding the palladium catalyst to the adjacent C-H bond at the 8-position. However, for C-3 functionalization, the electronic properties of the substrate and the specific catalytic system play a more crucial role.
The catalytic cycle is generally believed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. In a plausible Pd(II)/Pd(IV) cycle, the Pd(II) catalyst first coordinates to the cinnoline substrate. Subsequently, C-H activation occurs to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with a bromine source, such as N-bromosuccinimide (NBS), to form a high-valent Pd(IV) species. Finally, reductive elimination from the Pd(IV) complex yields the desired this compound product and regenerates the active Pd(II) catalyst.
Alternatively, a Pd(II)/Pd(0) cycle may be operative. In this scenario, after the formation of the palladacycle, a reductive process, potentially involving the bromine source, would lead to the brominated product and a Pd(0) species. The Pd(0) would then be re-oxidized to Pd(II) to complete the catalytic cycle. The precise mechanism can be influenced by the choice of ligands, additives, and the bromine source.
Visualizing the Catalytic Cycle
To better illustrate the proposed mechanistic pathway, a Graphviz diagram of the Pd(II)/Pd(IV) catalytic cycle for the C-H bromination of cinnoline is presented below.
Figure 1: Proposed Pd(II)/Pd(IV) catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocol is a robust starting point for the palladium-catalyzed synthesis of this compound derivatives. As with any chemical transformation, optimization may be necessary to achieve the best results for specific substrates.
Materials and Reagents
-
Cinnoline or substituted cinnoline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-Bromosuccinimide (NBS)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Reaction Setup and Procedure
-
Preparation: To an oven-dried Schlenk flask or a sealed reaction tube, add the cinnoline derivative (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen- and moisture-free environment.
-
Reagent Addition: Under the inert atmosphere, add N-bromosuccinimide (1.2 mmol, 1.2 equiv) to the reaction vessel.
-
Solvent Addition: Add the anhydrous and degassed solvent (5 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound derivative.
Experimental Workflow Diagram
The general experimental workflow is depicted in the following diagram:
Figure 2: General experimental workflow.
Data Presentation: A Guide to Reaction Optimization
The efficiency of the palladium-catalyzed C-H bromination is highly dependent on the reaction parameters. The following table provides a hypothetical framework for optimizing the reaction conditions.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 72 |
| 3 | PdCl₂(PPh₃)₂ (5) | None | Cs₂CO₃ (2) | Toluene | 110 | 10 | 78 |
| 4 | Pd(OAc)₂ (5) | None | KOAc (2) | DMF | 120 | 8 | 85 |
| 5 | Pd(TFA)₂ (5) | None | K₂CO₃ (2) | DCE | 100 | 12 | 55 |
*Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific cinnoline substrate and optimized reaction conditions.
Trustworthiness and Self-Validation: Troubleshooting and Key Considerations
-
Regioselectivity: While the electronic nature of the cinnoline ring often favors functionalization at the C-3 position, the formation of other isomers is possible. Careful analysis of the crude reaction mixture by NMR or LC-MS is crucial to confirm the regioselectivity. The choice of solvent and base can sometimes influence the selectivity.
-
Over-bromination: The use of a slight excess of the brominating agent is recommended. However, a large excess can lead to the formation of di- or poly-brominated products.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensuring a truly inert atmosphere and using anhydrous solvents are critical for reproducible results.
-
Ligand Choice: While the reaction may proceed without an external ligand, the addition of a phosphine ligand can sometimes improve the yield and reaction rate.[2]
-
Substrate Scope: The electronic and steric properties of substituents on the cinnoline ring can significantly impact the reaction outcome. Electron-donating groups may enhance reactivity, while bulky groups near the C-3 position may hinder it.
Conclusion: A Versatile Tool for Chemical Synthesis
The palladium-catalyzed direct C-H bromination of cinnolines represents a powerful and efficient strategy for the synthesis of valuable this compound derivatives. These compounds serve as versatile intermediates for the development of novel therapeutic agents and functional materials. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. Further exploration of catalyst systems, ligands, and reaction conditions will undoubtedly continue to expand the scope and utility of this important reaction.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromocinnoline
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 3-bromocinnoline, a critical transformation for the synthesis of novel chemical entities in drug discovery and materials science. The cinnoline scaffold is a privileged heterocyclic motif, and functionalization at the C-3 position offers a key vector for modulating physicochemical and pharmacological properties.[1] This document delves into the mechanistic underpinnings and practical execution of several cornerstone cross-coupling reactions, including Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists aiming to leverage the synthetic utility of this compound.
Introduction: The Strategic Importance of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a structural subunit in many compounds with a broad spectrum of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] Strategic functionalization of the cinnoline core is paramount for the development of novel therapeutic agents. The C-3 position of this compound represents a versatile handle for introducing molecular diversity through modern palladium-catalyzed cross-coupling reactions. These reactions have revolutionized synthetic chemistry by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[3][4]
This guide provides authoritative protocols adapted from established methodologies for analogous N-heterocyclic systems, offering a strong foundation for reaction design and optimization.[5][6][7]
General Principles & Workflow for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle.[8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The generalized workflow for these reactions is as follows:
Caption: A generalized workflow for palladium-catalyzed cross-coupling.
Causality Behind the Workflow:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation. Therefore, evacuating the reaction vessel and backfilling with an inert gas (e.g., Argon or Nitrogen) is critical to prevent catalyst deactivation and ensure reproducibility.[6]
-
Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Using degassed solvents further protects the Pd(0) catalyst from oxidation.
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or specific bidentate ligands (e.g., BINAP, dppf) are often required to facilitate the key steps of oxidative addition and reductive elimination, especially for challenging heteroaromatic substrates.[3][5][9]
-
Base Selection: The base plays a crucial role, often in activating one of the coupling partners (e.g., the boronic acid in Suzuki coupling) or trapping the HX byproduct generated during the reaction.[10] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu) must be compatible with the functional groups present in the substrates.
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for coupling this compound with aryl or vinyl boronic acids (or their esters) to form 3-substituted cinnolines, which are prevalent in biologically active molecules.[6]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11] The base is essential for the formation of a boronate species, which facilitates the transmetalation step.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. The following table summarizes representative conditions adaptable for this compound based on data for analogous 3-bromoquinolines.[5][6]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | 90-110 | 70-85 | Classic conditions, effective for many substrates.[5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85-95 | Bulky phosphine ligands are highly effective for heteroaryl halides.[12] |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >90 | Precatalysts or in-situ systems with bulky ligands often give superior results.[5] |
Exemplary Protocol: Synthesis of 3-(4-methoxyphenyl)cinnoline
This protocol is a generalized procedure adapted from literature and should be optimized for specific substrates.[6]
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 209 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add 5 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the this compound is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[6]
Heck-Mizoroki Reaction: Formation of C(sp²)–C(sp²) Bonds (Vinylation)
The Heck reaction couples this compound with an alkene to form a 3-vinylcinnoline derivative, a valuable transformation for introducing conjugated systems.[8]
Mechanistic Overview
The Heck reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene. The final step is a β-hydride elimination, which forms the product and regenerates a palladium hydride species that is converted back to the active Pd(0) catalyst by the base.[8][13]
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Exemplary Protocol: Synthesis of 3-((E)-styryl)cinnoline
This protocol is adapted from general procedures for Heck couplings of bromo-N-heterocycles.[5][14]
-
Preparation: In a sealed tube, combine this compound (1.0 mmol, 209 mg), styrene (1.2 mmol, 125 mg, 137 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.04 mmol, 10.5 mg), and triethylamine (NEt₃, 1.5 mmol, 152 mg, 209 µL).
-
Solvent Addition: Add 5 mL of anhydrous, degassed DMF (or NMP).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 120-140 °C for 16-24 hours. The high temperature is often necessary to drive the reaction with less reactive aryl bromides.[14]
-
Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the product. The trans isomer is typically the major product.[15]
Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds
The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne, providing access to 3-alkynylcinnolines, which are valuable intermediates in organic synthesis and medicinal chemistry.[16]
Mechanistic Overview
The reaction uniquely employs a dual catalytic system. The palladium cycle is similar to other cross-couplings, while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17] Copper-free versions have also been developed.[18][19]
Caption: Dual catalytic cycles in the Sonogashira coupling.
Exemplary Protocol: Synthesis of 3-(phenylethynyl)cinnoline
This protocol is based on standard Sonogashira conditions which are broadly applicable.[5][19]
-
Preparation: To a Schlenk tube, add this compound (1.0 mmol, 209 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and copper(I) iodide (CuI, 0.06 mmol, 11.4 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add 5 mL of degassed triethylamine (or a THF/diisopropylamine mixture). Then, add phenylacetylene (1.1 mmol, 112 mg, 121 µL) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours until TLC indicates completion.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Formation of C–N Bonds
The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, enabling the synthesis of 3-aminocinnoline derivatives from this compound and a primary or secondary amine.[3][7] This method has largely replaced harsher, classical methods for C-N bond formation.[3]
Mechanistic Overview
The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex. A strong, non-nucleophilic base (like NaOt-Bu or LHMDS) is required to deprotonate the amine or the intermediate palladium-amine complex.[7][20] The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[5]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Exemplary Protocol: Synthesis of N-benzylcinnolin-3-amine
This protocol utilizes modern catalyst systems known for their high activity and broad scope.[5][9]
-
Preparation: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), RuPhos (0.03 mmol, 14 mg), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg).
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol, 209 mg). Seal the tube, and evacuate and backfill with argon.
-
Solvent and Amine Addition: Add 5 mL of anhydrous, degassed toluene, followed by benzylamine (1.2 mmol, 129 mg, 131 µL) via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 100-110 °C for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired 3-aminocinnoline derivative.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized); Insufficient temperature; Poor ligand choice; Inappropriate base. | Ensure inert atmosphere and use degassed solvents. Screen different ligands (e.g., PPh₃, SPhos, XPhos). Increase temperature in 10 °C increments. Screen alternative bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Dehalogenation of Starting Material | β-hydride elimination from Pd-H species; Presence of water. | Use rigorously anhydrous conditions. Add a sacrificial hydrogen acceptor. In Heck reactions, certain additives like NaBr can suppress this side reaction.[21] |
| Homocoupling of Coupling Partner | Oxygen contamination; For Suzuki, boronic acid instability. | Rigorously exclude oxygen. Use boronic acid pinacol esters, which are more stable. Use a 2-phase solvent system to minimize boronic acid decomposition. |
| Difficult Purification | Residual tin byproducts (Stille coupling); Phosphine oxide byproducts. | For Stille, use a KF aqueous wash to precipitate tin salts.[22] For phosphine oxides, optimize chromatography or consider using a different ligand/precatalyst system. |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of functionalized cinnoline derivatives. By carefully selecting the catalyst system—comprising the palladium source, ligand, base, and solvent—researchers can efficiently construct a diverse array of C-C and C-N bonds. The protocols and mechanistic insights provided in this guide offer a robust framework for successfully employing these powerful transformations in the pursuit of novel molecules for pharmaceutical and materials science applications.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Suzuki Coupling of 3-Bromocinnoline with Boronic Acids
Introduction: The Strategic Importance of the Cinnoline Scaffold and its Functionalization
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] As an isostere of quinoline and isoquinoline, cinnoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] The continued exploration of this chemical space for novel therapeutic agents necessitates robust and versatile synthetic methods for its derivatization.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools in modern organic synthesis for the formation of carbon-carbon bonds.[6][7] Its operational simplicity, mild reaction conditions, and exceptional tolerance of a wide array of functional groups have made it indispensable in both academic and industrial research. The application of this Nobel Prize-winning methodology to the cinnoline core, specifically through the coupling of 3-bromocinnoline with various boronic acids, provides a direct and efficient route to novel 3-aryl- and 3-heteroarylcinnolines, compounds of significant interest for biological screening and lead optimization.
This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, a field-proven experimental protocol, optimization strategies, and troubleshooting advice for the successful Suzuki-Miyaura coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate, inserting the palladium into the carbon-bromine bond.[10]
-
Transmetalation: The boronic acid is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (the aryl or heteroaryl moiety) to the Pd(II) complex, displacing the bromide ligand in a process called transmetalation. This is often the rate-determining step of the cycle.[6]
-
Reductive Elimination: The two organic groups (the cinnolinyl and the (hetero)aryl) on the Pd(II) complex are then eliminated to form the final 3-substituted cinnoline product. This reductive elimination step regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 3-Phenylcinnoline
This protocol provides a representative procedure for the coupling of this compound with phenylboronic acid. It is crucial to note that optimization may be required for different boronic acids or for scaling the reaction.[8]
Materials and Reagents
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel (for chromatography)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and anhydrous potassium carbonate.
-
Establish Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.[10]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe, followed by degassed water. A typical solvent ratio is 4:1 or 5:1 dioxane:water. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The exact temperature should be optimized, but a gentle reflux is often effective.
-
Monitoring Progress: Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting this compound spot and the appearance of a new, typically more polar, product spot indicates progress. The reaction is typically complete within 6-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-phenylcinnoline.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Reaction Scope and Optimization Parameters
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction parameters. The nitrogen atoms in the cinnoline ring can potentially coordinate to the palladium center, inhibiting catalysis.[12] Therefore, the choice of ligand, base, and solvent is critical.
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | DME/H₂O (5:1) | 85 | 16 | 75-85 |
| 3 | 3-Thiopheneboronic acid | XPhos Pd G2 (2) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 8 | >90 |
| 4 | 4-Pyridinylboronic acid | SPhos Pd G2 (3) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 24 | 60-70 |
| 5 | 4-Formylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 90 | 12 | High |
This table is a representative guide based on established conditions for similar N-heterocyclic systems. Yields are estimates and will vary.[8][12][13]
Key Optimization Insights:
-
Catalyst/Ligand: For electron-deficient N-heterocycles like cinnoline, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf) are often superior.[12] They promote the reductive elimination step and stabilize the Pd(0) species. Buchwald's pre-catalysts (e.g., XPhos Pd G2) are often highly effective.[13]
-
Base: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially with less reactive boronic acids. However, weaker bases like K₂CO₃ are often sufficient and can be more compatible with base-sensitive functional groups.[14]
-
Solvent: Aprotic solvents like dioxane, THF, DME, or toluene are commonly used, often with a small amount of water to help dissolve the inorganic base and facilitate transmetalation.[8] Thoroughly degassing the solvent is essential to prevent oxidative degradation of the catalyst.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidation). | Ensure rigorous degassing of solvents and use of a proper inert atmosphere. Use a fresh bottle of catalyst or a pre-catalyst. |
| Catalyst inhibition by cinnoline nitrogen. | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to favor the desired catalytic cycle over catalyst sequestration.[12] | |
| Protodeboronation | Decomposition of boronic acid before coupling. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), run the reaction at a lower temperature, or use a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) at the start. | Rigorously exclude oxygen. Ensure the Pd(0) species is efficiently generated; using a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ can help.[10] |
| Difficult Purification | Close polarity of starting material and product. | Adjust the eluent system for column chromatography. If the product is basic, an acid wash during work-up may help remove it from the organic layer for separation. |
Product Characterization
The identity and purity of the synthesized 3-substituted cinnoline should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the successful formation of the new C-C bond and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition and provide an exact mass for the product.
-
Chromatography: TLC and HPLC can be used to assess the purity of the final compound.
By following these guidelines, researchers can effectively employ the Suzuki-Miyaura cross-coupling to synthesize a diverse library of 3-substituted cinnolines, enabling further exploration of their potential in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [mdpi.com]
- 3. Therapeutic Potential of Cinnoline Core: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. nobelprize.org [nobelprize.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling of 3-Bromocinnoline with Terminal Alkynes
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Importance of Cinnoline Alkynylation
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties.[1][2][3] The introduction of an alkyne moiety at the 3-position of the cinnoline ring via Sonogashira coupling opens a gateway to a vast chemical space for the synthesis of novel drug candidates and molecular probes. This carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.[4][5]
This guide provides a comprehensive overview and detailed protocols for the successful Sonogashira coupling of 3-bromocinnoline with various terminal alkynes. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction is a sophisticated process that typically involves two interconnected catalytic cycles, one driven by palladium and the other by a copper(I) co-catalyst.[4][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
A copper-free variant of the Sonogashira reaction has also gained prominence to create a more environmentally friendly process.[7][8]
The Palladium Cycle: The Cross-Coupling Engine
-
Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a low-valent palladium(0) species, forming a palladium(II) intermediate.
-
Transmetalation: The key carbon-carbon bond-forming step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium(II) center.
-
Reductive Elimination: The final step is the reductive elimination of the 3-alkynylcinnoline product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle: Activating the Alkyne
-
π-Alkyne Complex Formation: The terminal alkyne coordinates to the copper(I) catalyst.
-
Deprotonation: In the presence of a base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the Sonogashira coupling of this compound.
Materials and Reagents
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][9]
-
Copper(I) Iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
Pre-Reaction Setup: Ensuring a Successful Outcome
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, all glassware should be oven-dried and cooled under a stream of inert gas. The reaction should be carried out under a positive pressure of argon or nitrogen.
-
Solvent Degassing: To remove dissolved oxygen, the solvent should be degassed prior to use. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by the freeze-pump-thaw method.
Reaction Procedure: A General Protocol
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).
-
Add the degassed solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the base (e.g., Et₃N, 2.0-3.0 eq) to the reaction mixture.
-
Finally, add the terminal alkyne (1.1-1.5 eq) dropwise to the stirring solution.
-
The reaction mixture is then stirred at room temperature or heated (typically 50-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, solvent, and base can significantly impact the yield and reaction time. The following table summarizes typical conditions and expected outcomes for the coupling of this compound with phenylacetylene.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | - | CuI (5) | Et₃N | THF | 60 | 6 | 85 |
| 2 | Pd(PPh₃)₄ (3) | - | CuI (5) | DIPA | DMF | 50 | 8 | 92 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 4 | 95 |
Note: Yields are indicative and may vary depending on the specific terminal alkyne and reaction scale.
Workflow Visualization
Caption: A streamlined workflow for the Sonogashira coupling of this compound.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, using a more active palladium catalyst or ligand, or switching to a different solvent. Ensure that the reagents and solvent are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Homocoupling: The formation of a diyne byproduct (Glaser coupling) is a common side reaction. This can be minimized by ensuring a thoroughly degassed reaction mixture and maintaining a positive pressure of inert gas.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Using high-purity starting materials and reagents is recommended.
-
Substrate Scope: While the Sonogashira coupling is generally robust, the electronic and steric properties of the terminal alkyne can influence the reaction rate. Electron-rich or sterically hindered alkynes may require more forcing conditions.
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile method for the synthesis of 3-alkynylcinnoline derivatives. By understanding the underlying mechanism, adhering to rigorous experimental technique, and carefully selecting reaction conditions, researchers can successfully employ this powerful reaction to access a wide array of novel compounds with significant potential in drug discovery and development.
References
- 1. Cinnoline Scaffold-A Molecular Heart of Medicinal Chemistry? [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromocinnoline
Abstract
The cinnoline scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities.[1][2][3] The introduction of an amino group at the C3-position is a critical transformation for generating novel molecular entities with potentially enhanced pharmacological profiles. The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance where classical methods fall short.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the palladium-catalyzed Buchwald-Hartwig amination to 3-bromocinnoline. We delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven troubleshooting advice to ensure robust and reproducible outcomes.
Scientific Foundation: The "Why" Behind the Protocol
The Buchwald-Hartwig amination is a cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudo-halide) and an amine.[7] Its power lies in its catalytic nature, typically employing a palladium catalyst, a phosphine-based ligand, and a base.[6] The successful amination of an electron-deficient heteroaromatic substrate like this compound hinges on the careful selection and interplay of these components, each serving a distinct and critical role in the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle proceeds through three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, which is the active catalytic species. This step forms a Pd(II) intermediate. The rate and success of this step are heavily influenced by the ligand.[9][10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base removes a proton from the coordinated amine, forming a palladium-amido complex.[7] The choice of base is critical to ensure efficient deprotonation without promoting side reactions.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired 3-aminocinnoline product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters for Success
The selection of reagents dictates the reaction's efficiency. The following table summarizes the key components and the rationale behind their selection for coupling with heteroaromatic halides.
| Component | Common Choices | Rationale & Field Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Palladacycles (e.g., XPhos Pd G3) | Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[7] Pre-formed Pd(0) sources or advanced palladacycles often provide more consistent initiation and cleaner reactions, as they do not rely on an in-situ reduction step. |
| Ligand | Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos Chelating Phosphines: BINAP, dppf | The ligand is arguably the most critical variable.[11] Bulky, electron-rich monophosphine ligands are essential for promoting both the oxidative addition of the aryl halide and the final reductive elimination step, which is often rate-limiting.[12] For challenging heteroaromatic substrates, ligand screening is often necessary. |
| Base | Alkoxides: NaOt-Bu, LHMDS Carbonates/Phosphates: K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[13] However, for substrates with base-sensitive functional groups (e.g., esters), weaker bases like K₃PO₄ may be required, often necessitating higher temperatures or longer reaction times.[7] |
| Solvent | Toluene, 1,4-Dioxane, THF, t-BuOH | Anhydrous, degassed aprotic solvents are standard. Toluene is a robust choice due to its high boiling point and ability to dissolve many organic reagents.[7] The use of high-impact solvents like 1,4-dioxane should be minimized where possible.[6][14] |
| Temperature | 80 - 110 °C | Most Buchwald-Hartwig reactions require heating to achieve a reasonable rate. The optimal temperature depends on the reactivity of the specific substrates and the chosen catalyst system.[8] |
Experimental Design & Protocols
This section provides a general workflow and a specific, detailed protocol for the amination of this compound with morpholine as a representative secondary amine.
General Experimental Workflow
A successful Buchwald-Hartwig amination relies on maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen.
Caption: A standard workflow for setting up the amination reaction.
Protocol: Synthesis of 3-Morpholinocinnoline
This protocol details a representative reaction on a 1.0 mmol scale. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials & Reagents:
-
This compound (1.0 mmol, 209 mg)
-
Morpholine (1.2 mmol, 104 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 38.1 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Oven-dried 25 mL Schlenk tube with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox
-
Heating block or oil bath with temperature control
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To the oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inerting the System: Seal the tube with a septum, and connect it to a Schlenk line. Carefully evacuate the tube under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Addition of Reagents: Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) via syringe. Follow with the addition of morpholine (1.2 mmol) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under argon) and analyzing by TLC or LC-MS to confirm the consumption of this compound.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-morpholinocinnoline.
Troubleshooting Guide
Even with robust protocols, cross-coupling reactions can be sensitive and may require optimization.[11]
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | Inactive Catalyst: Pd(0) oxidized; poor quality precatalyst. Poor Reagents: Wet solvent/amine; impure starting material. Suboptimal Conditions: Incorrect ligand/base combination; temperature too low. | Use a fresh bottle of precatalyst or switch to an air-stable palladacycle.[11] Ensure all solvents and liquid reagents are anhydrous and properly degassed. Screen alternative ligands (e.g., RuPhos) and bases (e.g., K₃PO₄).[11] Incrementally increase the temperature. |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | Water in the reaction: Can lead to a competitive pathway. β-Hydride Elimination: A known side reaction, though less common with secondary amines.[4] | Rigorously dry all glassware, solvents, and reagents. Ensure a truly inert atmosphere is maintained throughout the reaction. |
| Formation of Bithiophene-like Byproducts | Homocoupling: Can occur under certain conditions, especially at higher catalyst loadings.[15] | Optimize (typically lower) the catalyst loading. Ensure proper stoichiometry of the coupling partners. |
| Dark, Tar-like Reaction Mixture | Catalyst Decomposition: Often indicated by the formation of palladium black. Substrate Decomposition: The cinnoline ring may be unstable under very harsh conditions. | Lower the reaction temperature. Reduce the reaction time if full conversion is achieved quickly. Ensure the purity of the this compound starting material. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 3-aminocinnoline derivatives. Success is predicated on a rational understanding of the catalytic cycle and the careful control of key experimental parameters, particularly the choice of ligand and the exclusion of oxygen and moisture. The protocols and insights provided in this guide offer a solid, field-tested foundation for researchers to confidently and efficiently perform this valuable transformation, accelerating progress in drug discovery and chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijper.org [ijper.org]
- 3. ijariit.com [ijariit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: The Strategic Use of Brominated Aza-aromatics in Medicinal Chemistry
A Note on the Scaffolding: From 3-Bromocinnoline to 3-Bromoquinoline
Initial exploration into the medicinal chemistry applications of This compound reveals a landscape with limited specific documentation in readily available scientific literature. The cinnoline scaffold, a 1,2-diazanaphthalene, is indeed a recognized pharmacophore with derivatives showing a range of biological activities, including potential as PI3K inhibitors.[1][2] However, detailed protocols and extensive structure-activity relationship (SAR) studies focusing specifically on the 3-bromo substituted variant are not widely published.
In contrast, the isomeric scaffold, 3-bromoquinoline (a 1-azanaphthalene), is a cornerstone building block in modern drug discovery.[3] There is a wealth of information detailing its synthesis and its utility in constructing complex molecular architectures, particularly in the development of kinase inhibitors.[3][4]
Given the shared principle—the use of a strategically placed bromine atom on a "privileged" heterocyclic core to enable molecular diversification—this guide will focus on the well-documented and highly versatile 3-bromoquinoline . The principles, protocols, and strategic considerations detailed herein for 3-bromoquinoline serve as an expert-validated template that researchers can adapt, with necessary optimization, for less-explored scaffolds like this compound. The fundamental reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is a shared feature, though the electronic effects of the adjacent nitrogen atoms in the cinnoline ring would necessitate re-optimization of reaction conditions.
Introduction: 3-Bromoquinoline as a Privileged Synthetic Intermediate
The quinoline ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its presence in compounds with diverse pharmacological activities, from anticancer to anti-inflammatory, underscores its importance.[5][6][7] The strategic introduction of a bromine atom at the 3-position transforms this scaffold into a powerful and versatile intermediate.[3][8] This "reactive handle" is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and predictable introduction of diverse chemical moieties.[3] This capability is paramount for exploring structure-activity relationships (SAR) and optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[3]
This guide provides an in-depth overview of the core applications of 3-bromoquinoline in medicinal chemistry, with a focus on the synthesis of kinase inhibitors. We will detail the causality behind experimental choices and provide robust, step-by-step protocols for key synthetic transformations and biological assays.
Core Synthetic Strategies & Methodologies
The power of 3-bromoquinoline lies in its ability to undergo C-C and C-N bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations are fundamental to building the molecular complexity required for potent and selective drug candidates.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for installing new carbon-carbon bonds in drug discovery programs. It involves the palladium-catalyzed coupling of an organoboron species (boronic acid or ester) with an organic halide.[9][10] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Causality Behind the Protocol:
-
Catalyst System: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or [Pd(dppf)Cl₂] is used, which is reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like triphenylphosphine or SPhos stabilize the palladium center and facilitate the catalytic cycle.[10]
-
Base: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.[3][10]
-
Solvent: The reaction is often run in a biphasic mixture of an organic solvent (like toluene, dioxane, or THF) and water, which helps to dissolve the inorganic base and facilitate the reaction.[11][12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol describes a general method for the palladium-catalyzed coupling of 3-bromoquinoline with a representative arylboronic acid.[3]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Toluene/Ethanol/Water solvent mixture (5:1:1, 14 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 3-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.[3]
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Under the inert atmosphere, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Via syringe, add the degassed solvent mixture (10 mL toluene, 2 mL ethanol, 2 mL water).[3]
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 3-bromoquinoline starting material is consumed (typically 12-24 hours).[3][11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[11]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 3-arylquinoline derivative.[3]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/EtOH/H₂O | 1,4-Dioxane/H₂O | THF/H₂O |
| Temperature | 90-100 °C | 80-100 °C | 60-80 °C |
| Typical Substrates | Electron-neutral or rich boronic acids | General purpose, good for heteroaryl boronic esters | Challenging couplings, sterically hindered substrates |
| Table 1: Representative conditions for Suzuki-Miyaura coupling reactions, adaptable for 3-bromoquinoline. |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[13][14] This reaction allows for the coupling of an aryl halide with a primary or secondary amine, providing direct access to the 3-aminoquinoline scaffold, another crucial building block for many biologically active molecules.[13]
Causality Behind the Protocol:
-
Catalyst System: Similar to the Suzuki reaction, a Pd(0)/phosphine ligand system is used. Ligands for this reaction are often more specialized and sterically hindered (e.g., XantPhos, BINAP) to facilitate the challenging reductive elimination step that forms the C-N bond.[14][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromoquinoline
This protocol provides a general method for synthesizing 3-aminoquinolines from 3-bromoquinoline.[13]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XantPhos (0.03 mmol, 3 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XantPhos (0.03 mmol) under an inert atmosphere. Caution: NaOtBu is highly reactive and moisture-sensitive.
-
Seal the tube, then evacuate and backfill with argon or nitrogen three times.[13]
-
Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol).[13]
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-18 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(substituted)-aminoquinoline.[13]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Kinase Inhibitor Development
A primary application of 3-bromoquinoline derivatives is in the development of protein kinase inhibitors.[3][4] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[3] The 3-position of the quinoline ring is a key vector for introducing substituents that can interact with the ATP-binding pocket of various kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR).[3][16]
By synthesizing a library of 3-aryl or 3-heteroaryl quinolines via Suzuki coupling, researchers can systematically probe the SAR of the inhibitor. For example, the addition of a lipophilic group at the 3-position has been shown to substantially contribute to the inhibitory activity against PDGF-RTK.[16]
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Key Synthetic Route |
| 6,7-Dimethoxy-3-(4-methoxyphenyl)quinoline | PDGF-RTK | ~20 | Suzuki Coupling |
| 6,7-Dimethoxy-3-(thiophen-3-yl)quinoline | PDGF-RTK | ~20 | Suzuki Coupling |
| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | Potent | Multi-step synthesis using quinoline precursors |
| Table 2: Examples of biologically active quinoline derivatives and their targets. Data adapted from literature.[3][16] |
Protocol 3: In Vitro Luminescence-Based Kinase Inhibition Assay (General)
This protocol describes a general method to determine the inhibitory activity of synthesized compounds against a target kinase, measuring the amount of ATP consumed.[3]
Materials:
-
Synthesized quinoline derivative compounds
-
Target kinase (e.g., EGFR, PDGFR)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 10 mM).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture in assay buffer to each well.
-
Add 0.5 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiate Reaction: Add 2.0 µL of ATP solution to each well to start the kinase reaction. The final volume should be 5.0 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[3]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which then drives a luciferase reaction, producing light. Incubate at room temperature for 30 minutes.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[3]
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
While the specific exploration of this compound in medicinal chemistry is an emerging area, the principles of its use can be effectively understood through the extensive research conducted on its isomer, 3-bromoquinoline. This application note has demonstrated that 3-bromoquinoline is a supremely versatile building block, enabling the rapid diversification of a privileged scaffold through robust and reliable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The detailed protocols provided herein offer researchers a validated starting point for synthesizing novel libraries of compounds for drug discovery, particularly in the pursuit of next-generation kinase inhibitors. The strategic logic and experimental designs are readily adaptable, providing a solid foundation for the exploration of other underutilized bromo-heterocyclic scaffolds.
References
- 1. scilit.com [scilit.com]
- 2. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromocinnoline as a Precursor for Potent and Selective LRRK2 Kinase Inhibitors
Introduction: The Cinnoline Scaffold in Kinase Inhibition
The cinnoline nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its structural resemblance to other well-known kinase-inhibiting scaffolds, such as quinoline and quinazoline, has made it a focal point for the development of novel therapeutics targeting the kinome.[4][5] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer and neurodegenerative disorders, making the development of potent and selective kinase inhibitors a critical endeavor in modern drug discovery.[6][7]
This application note focuses on the utility of 3-bromocinnoline as a versatile precursor for the synthesis of a promising class of kinase inhibitors targeting Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), and inhibition of its kinase activity is a leading therapeutic strategy.[8][9][10] We present a detailed synthetic protocol for a potent cinnoline-3-carboxamide LRRK2 inhibitor, along with methodologies for its biological evaluation, providing researchers with a comprehensive guide for the development of novel therapeutic agents.
The Strategic Advantage of this compound
The bromine atom at the 3-position of the cinnoline ring serves as a crucial synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling, in particular, has proven to be an invaluable tool for the construction of C-C bonds, allowing for the facile introduction of various aryl and heteroaryl moieties at the 3-position.[2][11][12]
Featured Application: Synthesis of a Cinnoline-3-Carboxamide LRRK2 Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a representative cinnoline-3-carboxamide LRRK2 inhibitor, starting from a readily available cinnoline precursor. The synthesis involves an amide coupling reaction to introduce the carboxamide functionality.
Materials and Reagents
-
Cinnoline-3-carboxylic acid
-
Substituted aniline
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a cinnoline-3-carboxamide LRRK2 inhibitor.
Experimental Protocol: Amide Coupling
-
Reaction Setup: To a solution of cinnoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cinnoline-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13][14][15]
Biological Evaluation: Assessing LRRK2 Inhibition
The synthesized cinnoline-3-carboxamides can be evaluated for their ability to inhibit LRRK2 kinase activity through a combination of in vitro biochemical assays and cell-based assays.
LRRK2 Signaling Pathway
Mutations in LRRK2 are linked to an increase in its kinase activity, leading to the hyperphosphorylation of downstream substrates, such as a subset of Rab GTPases.[16][17] This aberrant signaling is believed to contribute to the neurodegeneration observed in Parkinson's disease.[18][19]
Caption: Simplified LRRK2 signaling pathway and the point of intervention for cinnoline-based inhibitors.
Protocol 1: In Vitro LRRK2 Kinase Assay (ADP-Glo™)
The ADP-Glo™ kinase assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[3][20] The amount of light generated is directly proportional to the kinase activity.
Materials:
-
Recombinant LRRK2 (wild-type and mutant, e.g., G2019S)
-
LRRKtide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized cinnoline-3-carboxamide inhibitor
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the cinnoline-3-carboxamide inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the LRRK2 enzyme and the LRRKtide/ATP mixture.
-
Incubation: Incubate the reaction at room temperature for the recommended time (e.g., 60-120 minutes).[3]
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Cellular Assay for LRRK2 Phosphorylation
This assay measures the ability of the inhibitor to block LRRK2-mediated phosphorylation of a specific residue (e.g., Ser935) in a cellular context.[1][2]
Materials:
-
HEK293 cells
-
LRRK2 expression vector (wild-type or mutant)
-
Transfection reagent
-
Cell lysis buffer
-
Antibodies: anti-phospho-LRRK2 (Ser935) and total LRRK2 antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with the LRRK2 expression vector.
-
Compound Treatment: After 24-48 hours, treat the cells with various concentrations of the cinnoline-3-carboxamide inhibitor for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the anti-phospho-LRRK2 and total LRRK2 antibodies.
-
Detection and Analysis: Detect the protein bands using an appropriate detection system and quantify the band intensities. Normalize the phospho-LRRK2 signal to the total LRRK2 signal and determine the IC50 value.
Data Presentation: Inhibitory Activity of a Representative Cinnoline-3-Carboxamide
The following tables summarize the biological activity of a representative cinnoline-3-carboxamide LRRK2 inhibitor synthesized from a cinnoline precursor.
Table 1: In Vitro LRRK2 Kinase Inhibitory Activity
| Compound | LRRK2 (Wild-Type) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) |
| Cinnoline-3-carboxamide 1 | 10 | 8 |
| Reference Inhibitor | 5 | 4 |
Table 2: Cellular LRRK2 Phosphorylation Inhibition
| Compound | Cellular pLRRK2 (Ser935) IC50 (nM) |
| Cinnoline-3-carboxamide 1 | 50 |
| Reference Inhibitor | 25 |
Troubleshooting
Synthesis:
-
Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous. Consider using a different coupling reagent (e.g., EDC/HOBt) or optimizing the reaction temperature and time.[7][11] Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields.
-
Purification Challenges: The basic nitrogen atoms in the cinnoline ring can interact with the acidic silica gel, leading to tailing during column chromatography. Adding a small amount of a basic modifier (e.g., 0.5% triethylamine) to the eluent can improve the separation.
Biological Assays:
-
High Background in Kinase Assay: Ensure the ATP concentration is optimized and not depleted during the reaction. Check for any interference of the compound with the luminescent signal.
-
Variability in Cellular Assays: Maintain consistent cell passage numbers and confluency. Ensure efficient and reproducible transfection. Optimize the antibody concentrations for Western blotting.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of potent and selective kinase inhibitors. The methodologies and protocols presented in this application note provide a robust framework for the development of novel cinnoline-3-carboxamide-based LRRK2 inhibitors for potential therapeutic intervention in Parkinson's disease. The adaptability of the synthetic routes allows for extensive exploration of the chemical space around the cinnoline scaffold, paving the way for the discovery of next-generation kinase inhibitors.
References
- 1. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 2. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Development of a Sensitive Assay to Correlate LRRK2 Kinase Activity and Conformational State | Parkinson's Disease [michaeljfox.org]
- 8. Novel cinnoline-based inhibitors of LRRK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel cinnoline-based inhibitors of LRRK2 kinase activity - OAK Open Access Archive [oak.novartis.com]
- 10. benchchem.com [benchchem.com]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. scispace.com [scispace.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]
- 15. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 19. LRRK2 Kinase Enzyme System [promega.kr]
- 20. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Development of Novel Anticancer Agents from 3-Bromocinnoline: Application Notes and Protocols
Introduction: The Cinnoline Scaffold as a Privileged Heterocycle in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a structure of significant interest.[1][2] Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Their structural rigidity and capacity for diverse functionalization make them attractive candidates for targeting various oncogenic pathways.
This technical guide focuses on the strategic utilization of 3-Bromocinnoline as a versatile starting material for the synthesis of novel anticancer drug candidates. The bromine atom at the 3-position serves as a synthetic handle, enabling the introduction of a wide array of chemical moieties through modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) and the development of compounds with optimized potency and selectivity.[6]
Recent studies have highlighted the potential of cinnoline derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[7][8] The PI3K/Akt/mTOR cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in a multitude of human cancers.[7] Therefore, the development of cinnoline-based PI3K inhibitors represents a promising therapeutic strategy.
This document provides a comprehensive overview of the synthetic strategies to diversify the this compound core, detailed protocols for the biological evaluation of the resulting derivatives, and an exploration of their potential mechanism of action as anticancer agents.
Part 1: Synthesis of Novel 3-Substituted Cinnoline Derivatives
The bromine atom at the 3-position of the cinnoline ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[9][10][11] These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino groups, leading to a diverse library of novel compounds for biological screening.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl- and 3-Heteroaryl-Cinnolines
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[12] Adapting this reaction to this compound allows for the synthesis of a wide range of 3-aryl- and 3-heteroaryl-cinnoline derivatives.
Diagram 1: General Workflow for Synthesis and Initial Screening
Caption: Workflow from synthesis of cinnoline derivatives to lead compound identification.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a generalized protocol adapted from procedures for 3-bromoquinoline and other aryl bromides.[12] Optimization of catalyst, ligand, base, solvent, and temperature may be required for this compound.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv), and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-Cinnolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[13] This reaction allows for the introduction of primary and secondary amines at the 3-position of the cinnoline core, a key functional group in many biologically active molecules.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Disclaimer: This is a generalized protocol adapted from procedures for 3-bromoquinoline.[13][14] The choice of ligand and base is critical and will require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add the base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.5 mmol) and the desired amine (1.2 mmol) under the inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify by column chromatography.
Sonogashira Coupling for the Synthesis of 3-Alkynyl-Cinnolines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 3-alkynyl-cinnoline derivatives.[15]
Protocol 3: General Procedure for Sonogashira Coupling of this compound
Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Addition of Reagents: Add a degassed solvent such as triethylamine or a mixture of toluene and triethylamine. Then, add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture to remove the catalyst and salts. Concentrate the filtrate and purify the residue by column chromatography.
Part 2: Biological Evaluation of Novel Cinnoline Derivatives
Once a library of 3-substituted cinnoline derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer activity. A tiered screening approach is typically employed, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most promising compounds.
In Vitro Anticancer Activity Screening
The initial assessment of anticancer activity is often performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Table 1: Representative Anticancer Activity of Cinnoline Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 25 | Human Tumor Cell Line 1 | 0.264 | [7][8] |
| 25 | Human Tumor Cell Line 2 | 2.04 | [7][8] |
| 25 | Human Tumor Cell Line 3 | 1.14 | [7][8] |
Note: The specific human tumor cell lines and the substitution pattern of compound 25 were not explicitly detailed in the cited abstract. This data is presented to illustrate the potential potency of cinnoline derivatives.
Protocol 4: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized cinnoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action Studies
For "hit" compounds identified in the initial screening, further studies are necessary to elucidate their mechanism of action. Based on existing literature, the PI3K pathway is a key target for cinnoline derivatives.[7]
Diagram 2: The PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K pathway by a 3-substituted cinnoline derivative.
Protocol 5: In Vitro PI3K Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the PI3K enzyme, a lipid substrate (e.g., PIP2), and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature.
-
Detect Product Formation: Use a commercially available assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Determine the IC₅₀ of the compound for the PI3K enzyme.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
Protocol 7: Apoptosis Assay by Annexin V Staining
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel anticancer agents. Its strategic functionalization through palladium-catalyzed cross-coupling reactions provides access to a diverse chemical space. The potential for cinnoline derivatives to inhibit the PI3K signaling pathway offers a promising avenue for targeted cancer therapy. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these compounds, paving the way for the discovery of the next generation of cinnoline-based anticancer drugs.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021) | Chengze Tian | 13 Citations [scispace.com]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis of 3,3'-bicinnolinyl from 3-Bromocinnoline
An in-depth guide to the synthesis of 3,3'-bicinnolinyl, a valuable bidentate nitrogen-containing heterocyclic scaffold, from the readily accessible 3-bromocinnoline precursor. This document provides a comprehensive overview of established and analogous synthetic strategies, complete with detailed experimental protocols, mechanistic insights, and practical guidance for researchers in synthetic chemistry and drug discovery.
Introduction
Bidentate N-heterocyclic ligands and their corresponding biaryl structures are cornerstones of coordination chemistry, medicinal chemistry, and materials science. Among these, the bicinnolinyl scaffold is of emerging interest due to the unique electronic properties imparted by the 1,2-diazanaphthalene (cinnoline) core. The synthesis of symmetrical biaryls, such as 3,3'-bicinnolinyl, is typically achieved through the homocoupling of an appropriate aryl halide precursor.
This guide details two primary field-proven methodologies for the synthesis of 3,3'-bicinnolinyl from this compound: the classic copper-mediated Ullmann homocoupling and modern palladium-catalyzed homocoupling reactions. The choice between these methods depends on factors such as available equipment, desired reaction conditions, and tolerance to specific functional groups. Each protocol is designed to be a self-validating system, providing researchers with the rationale behind experimental choices to ensure reproducibility and success.
PART 1: Synthesis of the Precursor, this compound
The successful synthesis of 3,3'-bicinnolinyl is contingent upon the availability of high-purity this compound. While various methods exist for the synthesis of haloquinolines and related heterocycles, a common approach involves the cyclization of appropriately substituted precursors.[1][2] The following is a representative protocol adapted from established methodologies for related aza-aromatic systems.
Protocol 1: Synthesis of this compound
This procedure involves the reaction of a substituted aniline compound with a brominated three-carbon synthon, followed by cyclization.[2]
-
Reaction Setup : To a solution of 2-vinylaniline (1.0 equiv) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0 °C.
-
Reaction Execution : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Cyclization : Upon completion, introduce a diazotizing agent (e.g., sodium nitrite in acidic medium) at low temperature to initiate the cyclization cascade, forming the cinnoline ring.
-
Work-up and Purification : Quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
PART 2: Homocoupling Strategies for 3,3'-Bicinnolinyl Synthesis
Strategy A: Ullmann Homocoupling (Copper-Mediated)
The Ullmann reaction is a classic method for the synthesis of symmetric biaryls, involving the copper-catalyzed coupling of aryl halides.[3][4] While it often requires high temperatures, it is a robust and reliable method, particularly for electron-deficient heteroaryl halides.
Scientific Rationale : The reaction proceeds via the formation of an organocopper intermediate.[4][5] Oxidative addition of the aryl halide to a Cu(I) species is a key step, followed by a second equivalent of the aryl halide reacting to form the biaryl product through reductive elimination.[3][5] The high temperatures are necessary to overcome the activation energy for these steps.
Caption: Simplified mechanism of the Ullmann homocoupling reaction.
Protocol 2: Ullmann Synthesis of 3,3'-Bicinnolinyl
| Parameter | Value/Reagent | Rationale |
| Reactant | This compound | 1.0 equiv |
| Catalyst | Copper powder (activated) or CuI | 2.0 equiv (Cu(0)) or 0.2 equiv (CuI) |
| Solvent | N,N-Dimethylformamide (DMF) or Sand | High boiling point is essential for this reaction.[6] |
| Temperature | 180-220 °C | High thermal energy is required to drive the reaction.[3] |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
Reaction Setup : In a flame-dried, heavy-walled sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 equiv) and activated copper powder (2.0 equiv).
-
Solvent Addition : Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Reaction Execution : Heat the reaction mixture to 200 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove copper residues.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3,3'-bicinnolinyl.
Strategy B: Palladium-Catalyzed Homocoupling
Palladium-catalyzed reactions represent a more modern and often milder alternative to the Ullmann coupling.[7] These methods typically require a palladium precursor, a suitable ligand, and sometimes a reducing agent to facilitate the formation of the active Pd(0) catalyst.[8]
Scientific Rationale : The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate.[7] Following a second oxidative addition or a disproportionation/reductive elimination pathway, the C-C bond is formed, yielding 3,3'-bicinnolinyl and regenerating the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the desired reductive elimination step.[9]
Caption: General workflow for Palladium-catalyzed homocoupling.
Protocol 3: Palladium-Catalyzed Synthesis of 3,3'-Bicinnolinyl
| Parameter | Value/Reagent | Rationale |
| Reactant | This compound | 1.0 equiv |
| Catalyst | Pd(OAc)₂ | 5-10 mol% |
| Ligand | PPh₃ or other phosphine ligand | 10-20 mol% |
| Reductant/Base | Piperazine or K₂CO₃ | Facilitates the catalytic cycle.[8] |
| Solvent | DMF or Dioxane | Aprotic polar solvents are effective for this transformation. |
| Temperature | 100-140 °C | Milder conditions compared to the Ullmann reaction.[8] |
| Reaction Time | 8-16 hours |
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv), the phosphine ligand (0.10 equiv), and the base/reductant (e.g., piperazine, 1.5 equiv).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition : Add this compound (1.0 equiv) followed by the degassed anhydrous solvent (DMF or Dioxane).
-
Reaction Execution : Seal the tube and heat the mixture in an oil bath at 120-140 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Cool the reaction to room temperature. Dilute with an organic solvent and filter through Celite. Perform an aqueous workup similar to Protocol 2. Purify the crude product by column chromatography on silica gel to isolate 3,3'-bicinnolinyl.
PART 3: Product Purification and Characterization
Independent of the synthetic route chosen, the final product requires rigorous purification and characterization to confirm its identity and purity.
-
Purification : Flash column chromatography is the standard method for purifying the crude product. A gradient of ethyl acetate in hexanes is typically effective. For highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.
-
Characterization : The structure of 3,3'-bicinnolinyl should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR : The ¹H NMR spectrum is expected to show a set of aromatic protons corresponding to a symmetrical structure. The number of unique signals in both ¹H and ¹³C NMR will be half of the total number of non-equivalent protons and carbons due to the C₂ symmetry of the molecule.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which should correspond to the molecular formula C₁₆H₁₀N₄.
-
Melting Point : A sharp melting point is indicative of high purity.
-
PART 4: Troubleshooting and Safety
| Issue | Potential Cause | Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Impure reagents/solvent. | Activate copper powder before use (Ullmann). Ensure the Pd catalyst system is handled under inert conditions. Verify temperature and use anhydrous solvents. |
| Formation of Side Products | Over-reduction or side reactions with solvent. | Lower the reaction temperature. Screen alternative solvents or catalyst systems. |
| Difficult Purification | Product co-elutes with impurities. | Optimize the mobile phase for column chromatography. Consider recrystallization before or after chromatography. |
Safety Precautions :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
High-temperature reactions should be conducted behind a blast shield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rising Potential of 3-Bromocinnoline in Advanced Materials: A Guide for Innovators
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the dynamic landscape of materials science, the quest for novel molecular architectures with tunable electronic and photophysical properties is relentless. Within the vast family of nitrogen-containing heterocycles, cinnoline, a benzodiazine, has garnered significant attention, primarily in medicinal chemistry for its diverse biological activities.[1][2] However, its inherent aromaticity and the presence of two nitrogen atoms also endow it with intriguing electronic characteristics, suggesting a largely untapped potential in the realm of functional materials.[3] This guide focuses on a particularly promising derivative: 3-Bromocinnoline.
The strategic placement of a bromine atom at the 3-position of the cinnoline core introduces a highly versatile functional handle. This bromine atom can be readily transformed through a variety of cross-coupling reactions, opening a gateway to a vast chemical space of novel cinnoline-based materials. While direct applications of this compound in materials science are still emerging, its structural analogy to the well-studied 3-bromoquinoline scaffold provides a strong foundation for predicting its utility in organic electronics, polymer science, and sensor technology.[4][5][6]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable protocols for the synthesis and application of this compound in the development of next-generation materials. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
PART 1: Synthesis and Functionalization of this compound
The successful application of this compound hinges on its efficient and reliable synthesis. While a dedicated, optimized protocol for this compound is not extensively documented, we can extrapolate from established cinnoline synthesis methodologies and the synthesis of analogous halogenated heterocycles.
Proposed Synthesis of this compound
The synthesis of the cinnoline core can be achieved through several named reactions, including the Richter, Widman-Stoermer, and Borsche–Herbert cyclizations. A plausible route to this compound could involve a modified Neber-Bossel synthesis, which is a classic method for preparing 3-hydroxycinnolines. The resulting 3-hydroxycinnoline can then be subjected to a bromination reaction.
Protocol 1: Proposed Synthesis of this compound
Step 1: Synthesis of 3-Hydroxycinnoline (via Neber-Bossel type reaction)
-
Diazotization: Dissolve (2-aminophenyl)acetic acid in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyclization: Gently warm the reaction mixture. The diazonium salt will undergo intramolecular cyclization to form 3-hydroxycinnoline. The product may precipitate from the solution upon cooling.
-
Purification: Collect the crude 3-hydroxycinnoline by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Step 2: Bromination of 3-Hydroxycinnoline
-
Halogenation: Treat the purified 3-hydroxycinnoline with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
-
Reaction Conditions: The reaction is typically carried out in a sealed tube or under reflux in a high-boiling point solvent.
-
Work-up: After the reaction is complete, carefully quench the reaction mixture with ice water. The crude this compound will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and purify by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture).
Diagram 1: Proposed Synthetic Pathway for this compound
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromocinnoline
Welcome to the technical support center for the synthesis of 3-Bromocinnoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of substituted cinnolines is a nuanced process, often requiring careful control of reaction conditions to achieve desired outcomes. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Introduction to Synthetic Strategy
The synthesis of this compound is not a trivial one-step process. A robust and logical pathway involves the initial construction of the cinnoline core, followed by functionalization. A highly plausible and versatile route proceeds through a 3-aminocinnoline intermediate, which is then converted to the target this compound via a Sandmeyer reaction. This guide is structured around the key stages of this synthetic approach.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the cinnoline core itself?
A1: The classical and most relevant method is the von Richter Cinnoline Synthesis , which involves the diazotization of o-aminoarylacetylenes followed by cyclization.[1][2] Variations of this method, and other cyclization strategies starting from aryl diazonium salts or aryl hydrazones, are also widely employed.[3][4][5] The choice of route often depends on the availability of the starting materials and the desired substitution pattern on the benzene portion of the cinnoline ring.
Q2: Why is the Sandmeyer reaction the recommended method for introducing the bromine at the 3-position?
A2: The Sandmeyer reaction is a classical and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[6] Direct bromination of the cinnoline ring is often unselective and can lead to a mixture of isomers and over-brominated products, complicating purification and reducing the yield of the desired 3-bromo isomer. The Sandmeyer approach, starting from 3-aminocinnoline, offers precise regiochemical control, ensuring the bromine is installed exclusively at the 3-position.
Q3: What are the most critical parameters to control throughout the entire synthesis?
A3: Across the multi-step synthesis, the most critical parameters are:
-
Temperature Control: Diazotization reactions are highly exothermic and the resulting diazonium salts are often thermally unstable.[7] Maintaining low temperatures (typically 0-5 °C) is crucial to prevent decomposition and unwanted side reactions.
-
Acid Concentration: The acidity of the medium is vital for both the formation of the active diazotizing agent (nitrous acid) and the stability of the diazonium salt.[8]
-
Purity of Reagents: The use of high-purity starting materials, especially the amine precursor and sodium nitrite, is essential for clean reaction profiles and optimal yields.
Part 2: Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on a multi-step approach involving a Sandmeyer reaction.
Workflow for this compound Synthesis via Sandmeyer Reaction
Caption: Proposed workflow for this compound synthesis.
Issue 1: Low Yield During Cinnoline Ring Formation (von Richter Synthesis)
Q: My attempt to form the cinnoline ring from an o-aminoarylacetylene precursor resulted in a low yield and significant tar formation. What is the likely cause?
A: This is a common issue often attributed to the instability of the intermediate aryldiazonium salt under the reaction conditions required for cyclization.
-
Causality: The diazonium group is an excellent leaving group (as N₂ gas). If the intramolecular cyclization is slow, intermolecular reactions and decomposition can dominate, leading to a complex mixture of byproducts and polymeric tar. Electron-withdrawing groups on the aromatic ring can further destabilize the diazonium salt, exacerbating this issue.[7]
-
Troubleshooting Protocol:
-
Strict Temperature Control: During the initial diazotization with sodium nitrite and acid, maintain the temperature rigorously between 0-5 °C using an ice/salt bath. This maximizes the stability of the diazonium salt.[8]
-
Choice of Acid: Use a non-nucleophilic acid like sulfuric acid for the diazotization. This minimizes the formation of undesired substitution products that can occur if acids like HCl or HBr are used at this stage.
-
Stepwise Warming: After the diazonium salt has formed (typically after 15-30 minutes at 0-5 °C), allow the reaction to warm slowly to room temperature. A sudden increase in temperature can cause rapid decomposition. Gentle heating should only be applied after an extended period at room temperature to drive the cyclization to completion.
-
Issue 2: Incomplete Conversion or Low Yield in the Sandmeyer Reaction
Q: I have successfully synthesized 3-aminocinnoline, but the final Sandmeyer reaction to produce this compound is giving a low yield, and I am recovering a significant amount of starting material or observing phenol byproducts.
A: This points to issues with either the diazotization of 3-aminocinnoline or the subsequent copper-catalyzed bromide displacement.
-
Causality: The formation of the diazonium salt from 3-aminocinnoline might be incomplete, or the salt itself may be decomposing before it can react with the copper(I) bromide. The presence of phenol byproducts suggests premature reaction of the diazonium salt with water.[9]
-
Troubleshooting Protocol:
-
Diazotization Conditions:
-
Ensure the 3-aminocinnoline is fully dissolved in a suitable acidic medium (e.g., HBr/water) before the dropwise addition of aqueous sodium nitrite.
-
Maintain the temperature strictly at 0-5 °C during the addition of NaNO₂.
-
Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to ensure complete conversion of the amine.
-
-
Copper(I) Bromide Addition:
-
The CuBr should be freshly prepared or purified to ensure its catalytic activity.
-
The solution of the newly formed diazonium salt should be added to the cold solution of CuBr, not the other way around. This ensures that the diazonium salt immediately encounters the catalyst, promoting the desired reaction over decomposition.
-
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation. Prolonged reaction times, especially with warming, can lead to product degradation.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | 0-10 °C | 0-5 °C | Enhances diazonium salt stability. |
| NaNO₂ Equiv. | 1.0 | 1.1 - 1.2 | Drives the diazotization to completion. |
| Catalyst | Commercial CuBr | Freshly prepared CuBr | Ensures high catalytic activity. |
| Addition Order | CuBr to Diazonium | Diazonium to CuBr | Minimizes diazonium salt decomposition time. |
Part 3: Purification Troubleshooting
Workflow for Purification of this compound
Caption: General purification workflow for this compound.
Q: I am having difficulty purifying the crude this compound. Column chromatography on silica gel is resulting in significant product loss and streaking.
A: This is a common problem with nitrogen-containing heterocycles like cinnolines due to their basicity and interaction with the acidic silica gel. [10]
-
Causality: The basic nitrogen atoms in the cinnoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, decomposition of the product on the column, and poor separation (streaking).[10]
-
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica. This is achieved by preparing the silica slurry in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[10] This amine will block the acidic sites, allowing your product to elute cleanly.
-
Use an Alternative Stationary Phase: If deactivating silica gel is not effective, consider using a less acidic stationary phase. Neutral alumina is often an excellent alternative for acid-sensitive basic compounds.[10][11]
-
Optimize the Mobile Phase: Use TLC to find the optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the polarity to achieve an Rf value of approximately 0.3 for your product. A shallow gradient elution can improve the separation from closely-related impurities.[12]
-
Recrystallization: If the crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a highly effective, non-chromatographic purification method.[12]
-
| Purification Method | Key Optimization Parameter | Expected Outcome |
| Silica Gel Chromatography | Addition of 1% NEt₃ to eluent | Reduced streaking, improved recovery.[10] |
| Alumina Chromatography | Use of neutral alumina | Minimized on-column decomposition.[11] |
| Recrystallization | Solvent screening (e.g., Ethanol/Water) | High purity crystalline product. |
References
- 1. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 2. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 3. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 4. METHODS FOR THE SYNTHESIS OF CINNOLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromocinnoline
A Note on Analogous Compounds: Detailed experimental protocols specifically for 3-Bromocinnoline are not widely available in current literature. This guide leverages the well-documented purification techniques for 3-Bromoquinoline, a structurally analogous bromo-substituted diazanaphthalene. The chemical principles and troubleshooting strategies are highly transferable due to the similar physical and chemical properties, such as the presence of a basic nitrogen atom and a brominated aromatic system.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after synthesizing this compound?
A1: Impurities in this compound synthesis typically arise from the starting materials or side reactions. Common contaminants may include:
-
Unreacted Starting Materials: Incomplete bromination can leave residual cinnoline.
-
Over-brominated Products: Aggressive reaction conditions can lead to the formation of dibromo- or polybromocinnolines.[1][2]
-
Positional Isomers: Depending on the synthetic route, other bromo-substituted isomers may form.[1][2]
-
Tarry Byproducts: Certain synthetic methods, if not properly controlled, can produce polymeric, tar-like substances.[1]
Q2: My this compound is a liquid or low-melting solid at room temperature. Which purification technique is best?
A2: Both column chromatography and recrystallization are viable options. 3-Bromoquinoline, the analogue, has a melting point of 13-15 °C, meaning it often presents as a liquid.[3][4][5][6]
-
Column chromatography is excellent for separating mixtures with components of differing polarities, such as isomers or byproducts, regardless of the physical state.
-
Recrystallization is also effective but requires careful temperature control. You will need to cool the solution significantly below the compound's melting point, potentially using an ice-salt bath or a laboratory chiller to induce crystallization.[5]
Q3: What safety precautions should I take when handling this compound?
A3: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for 3-bromoquinoline, it is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] All handling should be performed in a well-ventilated fume hood.
Troubleshooting and Purification Guides
This section provides solutions to specific problems you may encounter during the purification of this compound, categorized by technique.
Column Chromatography
Column chromatography is a powerful method for separating this compound from impurities with different polarities.[7]
Caption: Troubleshooting workflow for column chromatography.
Q: My compound appears to be decomposing on the silica gel column. How can I prevent this?
A: The basic nitrogen atom in the cinnoline ring can interact with acidic silanol groups on the silica surface, leading to degradation.[8]
-
Expert Recommendation: Deactivate the silica gel. This is achieved by preparing the silica slurry in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[8] The amine neutralizes the acidic sites.
-
Alternative Strategy: Use a less acidic stationary phase. Neutral or basic alumina is often a suitable choice for acid-sensitive compounds. Florisil is another alternative.[8]
-
Process Optimization: Minimize the time your compound spends on the column by using flash chromatography with a shorter, wider column.[8]
Q: I'm struggling to separate this compound from a closely related isomer.
A: Isomers often have very similar polarities, making separation challenging.[8]
-
Optimize the Mobile Phase: The key is finding the perfect solvent system. Use Thin Layer Chromatography (TLC) to screen various solvent mixtures (e.g., different ratios of ethyl acetate/hexanes). Aim for an Rf value of approximately 0.3-0.4 for this compound to maximize separation from nearby impurities.[1][8]
-
Employ Gradient Elution: Start with a less polar solvent system to elute the least polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind. This can significantly improve resolution.[8]
-
Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling, which leads to poor separation.[1]
| Parameter | Recommendation for Isomer Separation | Rationale |
| Stationary Phase | Silica Gel (standard) or Alumina (for acid-sensitive compounds) | Provides a polar surface for differential adsorption.[1][8] |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Start with low polarity and gradually increase. Optimize with TLC.[8] |
| TLC Rf Target | 0.3 - 0.4 | Provides the optimal balance between retention and elution for good separation.[1][2] |
| Silica:Compound Ratio | >30:1 by weight | Prevents column overloading, which causes band broadening and poor separation.[8] |
Recrystallization
Recrystallization is an excellent technique for purifying crystalline solids by removing small amounts of impurities.[9][10]
Caption: Troubleshooting workflow for recrystallization.
Q: My product is "oiling out" instead of forming crystals. What should I do?
A: Oiling out occurs when the solute comes out of solution above its melting point. This is common for low-melting point compounds.
-
Immediate Action: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[5]
-
Critical Step: Allow the solution to cool very slowly. Insulate the flask to ensure it takes a long time to reach room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.[1][5]
-
Solvent System Modification: If the problem persists, try a different solvent or adjust the ratio in a mixed-solvent system.[5]
Q: No crystals are forming even after the solution has cooled in an ice bath.
A: This indicates the solution is not supersaturated, likely because too much solvent was used.[5]
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny "seed" crystal of the pure product. These actions provide nucleation sites for crystal growth.[5]
-
Increase Concentration: Gently heat the solution to boil off some of the solvent. Then, allow it to cool again.[5]
| Solvent System | Application Notes | Reference |
| Ethanol/Water | A common mixed-solvent system for bromoquinolines. Good for removing less polar impurities. | [1] |
| Ethyl Acetate/Hexanes | Another effective mixed-solvent system. Ethyl acetate is the "good" solvent, and hexanes is the "poor" solvent. | [1][11] |
| Water/Alcohol (for hydrobromide salt) | Specifically used for recrystallizing the hydrobromide salt of 3-bromoquinoline, which can be an effective purification intermediate. | [2][12] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general method for purifying crude this compound using silica gel flash chromatography.
Caption: Step-by-step workflow for purification via column chromatography.
-
Eluent Selection: Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate in a solvent system (e.g., 20% ethyl acetate in hexanes). Adjust the solvent ratio until the desired compound has an Rf of ~0.3-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent (e.g., hexanes). Pour the slurry into a glass column and use gentle pressure to pack it into a uniform, compact bed. Add a thin layer of sand to the top.[1][13]
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Elution and Fraction Collection: Carefully add the eluent to the column. Apply gentle air pressure to begin elution at a steady rate. Collect fractions in test tubes.[1][13]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
This protocol details the purification using a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble). An example system is Ethyl Acetate ("good") and Hexanes ("poor").
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent (e.g., ethyl acetate) required to just dissolve the compound.
-
Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel.
-
Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify it.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent. Dry the purified crystals under vacuum.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-溴喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in 3-Bromocinnoline Reactions
Welcome to the technical support center for reactions involving 3-bromocinnoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during the functionalization of the cinnoline scaffold. As a privileged structure in medicinal chemistry, successful and reproducible reactions with cinnoline derivatives are paramount.[1][2] This resource provides field-proven insights and detailed protocols in a direct question-and-answer format.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues applicable to various cross-coupling reactions involving this compound.
Q1: My this compound reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low reactivity is a common hurdle in heteroaromatic cross-coupling.[3] The issue often stems from catalyst deactivation or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Causality & Expert Analysis: The cinnoline core, with its two nitrogen atoms, can act as a ligand for the palladium catalyst, leading to catalyst inhibition. Furthermore, the electronic properties of the 3-position influence its reactivity in oxidative addition, the first and often rate-limiting step in the catalytic cycle.[4]
Troubleshooting Workflow:
-
Integrity of Reagents & Setup:
-
Reagent Purity: Confirm the purity of this compound and the coupling partner. Boronic acids, in particular, can degrade during storage, leading to failed Suzuki reactions.[3]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.
-
-
Catalyst System Efficacy:
-
Catalyst Generation: The efficient generation of the active LPd(0) species is critical.[5] Modern palladium precatalysts (e.g., G3-XPhos, G4-XPhos) are often more reliable than using separate Pd(II) sources and ligands, as they ensure a 1:1 ligand-to-palladium ratio and facilitate clean catalyst activation.[5][6]
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For an electron-deficient system like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often required to promote the oxidative addition step.[7]
-
-
Reaction Parameters:
-
Base: The base plays a crucial role in both the catalytic cycle (e.g., in transmetalation for Suzuki coupling or amine deprotonation in Buchwald-Hartwig amination) and catalyst stability. An inappropriate base can lead to side reactions or catalyst decomposition.[1][4]
-
Temperature & Concentration: Insufficient thermal energy can stall the reaction. Conversely, excessively high temperatures can lead to catalyst decomposition.[3] Ensure the reaction is run at a suitable concentration, as overly dilute conditions can slow down bimolecular reactions.
-
Q2: I'm observing significant side products like homocoupling or debromination. How can I minimize these?
A2: The formation of biaryls from the homocoupling of boronic acids (in Suzuki reactions) or the simple reduction of this compound (debromination) are common side reactions.
Causality & Expert Analysis:
-
Homocoupling: This is often promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway for the boronic acid.[3] It can also occur if the transmetalation step is slow compared to other pathways.
-
Debromination (Proto-dehalogenation): This occurs when the aryl halide is reduced to the corresponding arene. This can be caused by trace water or other proton sources in the reaction mixture, or by certain catalyst/ligand combinations that favor a reductive pathway.
Mitigation Strategies:
-
Minimize Oxygen: Employ rigorous degassing techniques (e.g., freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the this compound relative to the coupling partner can sometimes suppress homocoupling of the partner.[8]
-
Lower Temperature: Running the reaction at the lowest effective temperature can often disfavor side reactions, which may have higher activation energies than the desired cross-coupling.[3]
-
Choice of Base/Solvent: Ensure anhydrous conditions if debromination is an issue. For Suzuki reactions, using a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes be beneficial over stronger bases.
Q3: My palladium catalyst is decomposing into palladium black. What causes this and how can I prevent it?
A3: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble, active Pd(0) species agglomerates into inactive, insoluble palladium metal.[3]
Causality & Expert Analysis: This typically happens when the ligand is unable to sufficiently stabilize the Pd(0) center or when the rate of oxidative addition is too slow, leaving the "naked" Pd(0) vulnerable to aggregation.
Preventative Measures:
-
Ligand Choice & Loading: Use a more robust or sterically demanding ligand that can better shield the palladium center. N-heterocyclic carbene (NHC) ligands or bulky biaryl phosphines are good candidates.[3][7] Sometimes, a slight excess of the ligand relative to the palladium precursor can improve stability.[5]
-
Lower Reaction Temperature: High temperatures accelerate the decomposition process. Determine the minimum temperature required for efficient coupling.[3]
-
Use a Precatalyst: As mentioned, well-defined precatalysts are designed for controlled release of the active Pd(0) species, which can minimize the concentration of unstable intermediates and reduce the likelihood of decomposition.[5]
Section 2: Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. How can I optimize the conditions?
A: The success of a Suzuki-Miyaura reaction is highly dependent on the synergistic effect of the catalyst, ligand, base, and solvent.[4] For a heteroaromatic substrate like this compound, careful selection is key.
Expert Recommendations:
-
Catalyst System: Modern catalyst systems are highly effective. A combination of a palladium source like Pd(OAc)₂ or a precatalyst like XPhos Pd G3 with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) is a robust starting point.[9]
-
Base Selection: A moderately strong base is needed to activate the boronic acid for transmetalation. K₃PO₄ is a widely used, effective, and generally well-tolerated base. K₂CO₃ and Cs₂CO₃ are also common choices.[4][6]
-
Solvent System: A polar aprotic solvent, often with a small amount of water, is typically used to facilitate the dissolution of both the organic and inorganic reagents. Common choices include 1,4-dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[6][9]
Table 1: Recommended Starting Conditions for this compound Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Notes |
|---|---|---|
| Pd Source | XPhos Pd G3 (2 mol%) | Precatalyst ensures efficient generation of active Pd(0)L.[5] |
| Ligand | (Included in precatalyst) | XPhos is a bulky, electron-rich ligand ideal for challenging substrates.[9] |
| Base | K₃PO₄ (2.0 equiv.) | Effective base, generally compatible with many functional groups.[6] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good solvent system for solubilizing reagents.[4] |
| Temperature | 90-110 °C | Provides sufficient energy for most couplings. |
This is a representative protocol and should be optimized for specific substrates.[4]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Buchwald-Hartwig Amination
Q: I am struggling with C-N bond formation using this compound and an amine. What are the critical parameters for a successful Buchwald-Hartwig amination?
A: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with heteroaryl halides hinges on the right choice of ligand and a strong, non-nucleophilic base.[6][10]
Expert Recommendations:
-
Ligand is Key: The ligand must be bulky enough to promote the final reductive elimination step. For primary amines, bidentate ligands like BINAP or DPPF can be effective. For more sterically hindered secondary amines, monodentate biarylphosphine ligands (e.g., XPhos, BrettPhos) are often superior.[7][10]
-
Strong Base Required: A strong base is required to deprotonate the amine or the palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, though others like LHMDS or K₃PO₄ can be used in specific cases.[1][6]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are standard.[6]
Table 2: Recommended Starting Conditions for this compound Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Notes |
|---|---|---|
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Common and effective Pd(0) precursor. |
| Ligand | XPhos (2-4 mol%) | Excellent general ligand for C-N coupling.[6] |
| Base | NaOt-Bu (1.4 equiv.) | Strong, non-nucleophilic base promotes catalyst turnover.[1] |
| Solvent | Toluene or Dioxane | Anhydrous aprotic solvents are preferred. |
| Temperature | 80-110 °C | Typical temperature range for these reactions. |
This is a representative protocol and should be optimized.[1][6]
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and establish an inert atmosphere by evacuating and backfilling with argon (3x).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., 5 mL of toluene). Then add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture in a pre-heated oil bath at 100 °C until the starting material is consumed (as monitored by TLC/LC-MS).
-
Work-up & Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify by column chromatography.
Sonogashira Coupling
Q: My Sonogashira coupling of this compound with a terminal alkyne is not working. What are common pitfalls and solutions?
A: The Sonogashira reaction, which couples an aryl halide with a terminal alkyne, traditionally relies on a dual-catalyst system of palladium and copper(I).[11][12] Failures often relate to the health of both catalysts or the reaction conditions.
Expert Recommendations:
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper-acetylide intermediate, which then transmetalates to the palladium center. Ensure your CuI is fresh and of high purity.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves as both the base and, often, the solvent.[13]
-
Conditions: The reaction is highly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). Rigorous anaerobic conditions are essential.[12]
-
Copper-Free Variants: If issues with the copper catalyst persist (e.g., difficult to remove traces of copper from the product), copper-free Sonogashira protocols exist, though they may require different conditions (e.g., different palladium ligands or bases).[12]
Table 3: Recommended Starting Conditions for this compound Sonogashira Coupling
| Component | Recommendation | Rationale & Notes |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A classic, reliable catalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI (5-10 mol%) | Essential for the traditional catalytic cycle.[11] |
| Base | Et₃N / DMF | Et₃N acts as the base; DMF can be used as a co-solvent.[13] |
| Ligand | PPh₃ (if not using Pd complex) | Triphenylphosphine is a standard ligand. |
| Temperature | RT to 100 °C | Reaction can often proceed at lower temperatures.[13] |
This is a representative protocol and must be performed under strict anaerobic conditions.[13]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).
-
Inert Atmosphere: Seal the flask and rigorously purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Add degassed solvent (e.g., 3 mL DMF) and degassed base (e.g., 1 mL Et₃N). Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with room temperature, then heat to 60-100 °C if necessary).
-
Monitoring & Work-up: Monitor by TLC/LC-MS. Once complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Section 3: Mechanistic Insights & Visualizations
Understanding the fundamental catalytic cycle is key to diagnosing issues. Most palladium-catalyzed cross-coupling reactions follow a similar three-step pattern.
References
- 1. benchchem.com [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. jmcct.com [jmcct.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Synthesis of 3-Bromocinnoline
Welcome to the dedicated technical support guide for the synthesis of 3-Bromocinnoline. This document is structured to provide researchers, medicinal chemists, and drug development professionals with in-depth, field-tested insights into overcoming the common challenges and side reactions encountered during this synthesis. My approach is to move beyond simple protocols, focusing instead on the mechanistic underpinnings of why side reactions occur and how to strategically mitigate them.
Section 1: Core Synthesis Strategy and Mechanistic Overview
The synthesis of the cinnoline scaffold is a classic yet nuanced transformation in heterocyclic chemistry. A robust and frequently employed route to this compound proceeds via the intramolecular cyclization of a diazotized α-bromo-2-aminoacetophenone. This pathway, while effective, is sensitive to reaction conditions, and a thorough understanding of the mechanism is paramount to troubleshooting.
The overall transformation can be visualized as a three-stage process:
-
Diazotization: Conversion of the primary aromatic amine to a reactive diazonium salt.
-
Intramolecular Cyclization: Attack of the enolizable ketone onto the diazonium group to form the six-membered pyridazine ring, yielding an intermediate, 3-Bromocinnolin-4(1H)-one.
-
Aromatization: Conversion of the cinnolin-4-one to the final this compound product.
Caption: Key stages in the synthesis of this compound.
Section 2: Troubleshooting Guide - Side Reactions & Mitigation
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly low, and I'm isolating 2-amino-ω-hydroxyacetophenone. What is causing this and how can I prevent it?
A1: Root Cause Analysis & Mechanism
This is a classic case of premature decomposition of the diazonium salt intermediate. Arenediazonium salts are notoriously unstable in aqueous solutions above 5-10 °C. The primary side reaction is hydrolysis, where water acts as a nucleophile, displacing the diazo group (as N₂) to form a phenol—or in this specific case, a secondary alcohol at the benzylic position, which is highly unfavored, or more likely, hydrolysis of the starting material's bromo group or decomposition pathways leading to other hydroxylated species.[1][2] The diazonium cation is a potent electrophile, and its reaction with water is a significant competing pathway to the desired intramolecular cyclization.[1][3]
Caption: Competing reaction pathways for the diazonium intermediate.
Troubleshooting Protocol & Optimization
Strict temperature control is non-negotiable. The exothermic nature of both the nitrous acid formation and the diazotization itself necessitates careful management.
| Parameter | Standard Condition | Optimized Condition for Sensitive Substrates | Rationale |
| Temperature | 0-5 °C | -5 to 0 °C | Significantly reduces the rate of diazonium salt decomposition. Use a cryo-cool or an ice/salt bath. |
| NaNO₂ Addition | Portion-wise solid | Slow, dropwise addition of a pre-chilled aqueous solution | Prevents localized temperature spikes and uncontrolled reaction rates. |
| Acid Molarity | 2-3 M HBr | >3 M HBr | Ensures the amine is fully protonated and maintains a highly acidic medium, which can stabilize the diazonium salt. |
| Stirring | Vigorous | Vigorous | Ensures rapid dispersion of reagents and heat, preventing localized "hot spots". |
Step-by-Step Mitigation Protocol:
-
Prepare a jacketed reactor or a thick-walled flask equipped with a magnetic stirrer, thermometer, and addition funnel, and place it in an ice/salt bath.
-
Charge the reactor with the 2-amino-ω-bromoacetophenone starting material and the hydrobromic acid. Cool the mixture to between -5 and 0 °C with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and chill it in a separate ice bath.
-
Add the chilled sodium nitrite solution dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature never exceeds 0 °C .
-
After the addition is complete, maintain the reaction at this temperature for an additional 30 minutes to ensure complete diazotization before proceeding to the cyclization step.
Q2: I'm observing a deeply colored, insoluble byproduct. Is this polymerization?
A2: Root Cause Analysis & Mechanism
Yes, the formation of intensely colored, often tar-like, materials is typically due to azo coupling.[3] This occurs when the electrophilic diazonium salt intermediate reacts with a molecule of the unreacted, nucleophilic 2-amino-ω-bromoacetophenone starting material. This side reaction is most prevalent under conditions of insufficient acidity or when the local concentration of the diazonium salt is too high in the presence of the free amine.
Troubleshooting Protocol & Optimization
The key is to minimize the concentration of the free (unprotonated) amine starting material during the reaction.
-
Maintain High Acidity: Ensure a sufficient excess of strong acid (e.g., HBr, HCl) is used. The acid protonates the starting amine to form the ammonium salt, which is no longer nucleophilic and cannot participate in azo coupling.[2]
-
Control Reagent Stoichiometry: A slight excess of the nitrous acid source (NaNO₂) can ensure all the primary amine is consumed, but this must be balanced against the risk of other side reactions. The slow, controlled addition of the nitrite solution, as described in Q1, is the most effective strategy. It ensures that the diazonium salt is formed and can cyclize without a large excess of the free amine being present.
Q3: The conversion of 3-Bromocinnolin-4(1H)-one to this compound is incomplete and yields a mixture of products. How can I improve this final step?
A3: Root Cause Analysis & Mechanism
This aromatization step, typically achieved by treating the cinnolin-4-one with a halogenating agent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃), is essentially a conversion of a cyclic amide (lactam) to an aromatic halide. Several issues can arise:
-
Incomplete Reaction: Insufficient temperature, reaction time, or quantity of the halogenating agent can lead to recovery of the starting material.
-
Formation of 3,4-Dibromocinnoline: If the reaction is too harsh or if a more aggressive reagent is used (e.g., PBr₅ or excess PBr₃ at high temperatures), the newly formed this compound can undergo a secondary reaction where the hydroxyl group (in its tautomeric form) is also substituted, leading to a dibrominated byproduct.
-
Phosphorous Byproducts: These reactions generate phosphorous-based acids as byproducts, which can complicate the workup and purification.
Troubleshooting Protocol & Optimization
Caption: Troubleshooting workflow for the aromatization step.
-
Reagent Choice and Stoichiometry: Phosphorus tribromide (PBr₃) is often sufficient. Use a moderate excess (e.g., 1.5-2.0 equivalents). Using a large excess can promote side reactions.
-
Temperature and Monitoring: The reaction typically requires heating to reflux. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC). Run TLC every 30-60 minutes until the starting cinnolin-4-one spot has been completely consumed.
-
Controlled Workup: The reaction mixture must be quenched carefully. Pouring the hot mixture slowly onto crushed ice is standard practice. This hydrolyzes the excess PBr₃ and phosphorous byproducts. The crude product can then be isolated by extraction. A subsequent wash of the organic layer with a mild base like saturated sodium bicarbonate solution is essential to remove acidic impurities.[4]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: How should I purify the final this compound product?
Purification can be challenging due to the presence of structurally similar byproducts. A multi-step approach is often best.
-
Acid-Base Extraction: As a basic heterocycle, this compound can be separated from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer. Basify the aqueous layer with NaOH and extract the pure product back into an organic solvent.[5]
-
Column Chromatography: This is highly effective for separating similarly polar compounds.
-
Stationary Phase: Standard silica gel can be used, but cinnolines, like quinolines, are basic and can streak or decompose on acidic silica.[6] To mitigate this, deactivate the silica gel by preparing the slurry with an eluent containing 0.5-1% triethylamine.[7] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[6]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. Use TLC to find the optimal solvent system that gives good separation (Rf of the product ~0.3).[5]
-
-
Recrystallization: If a solid product is obtained with high purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide material of excellent analytical purity.[8]
FAQ 2: Can I use a Sandmeyer-type reaction to install the bromine at a later stage?
A Sandmeyer reaction is a powerful method for converting an aryl amine to an aryl halide via a diazonium salt, using a copper(I) salt catalyst.[9][10] In principle, one could synthesize 3-aminocinnoline and then convert it to this compound using a Sandmeyer reaction (NaNO₂/HBr followed by CuBr). This strategy adds steps but can be advantageous if the precursors to 3-aminocinnoline are more readily available or if the direct bromination/cyclization route proves low-yielding. The same challenges of diazonium salt stability would apply.[11][12]
References
- 1. Diazotisation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
Reaction condition optimization for Sonogashira coupling of 3-Bromocinnoline
Technical Support Center: Sonogashira Coupling of 3-Bromocinnoline
A Guide for Reaction Condition Optimization and Troubleshooting
Welcome to the technical support resource for the Sonogashira coupling of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific, and often challenging, transformation. As an electron-deficient N-heterocycle, cinnoline presents unique considerations compared to standard aryl halides. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate and optimize your experiments effectively.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low or No Product Formation
This is the most common issue. Before proceeding to complex optimization, it's crucial to validate the foundational parameters of your reaction setup.
Question: My reaction shows no conversion of the this compound starting material. What are the first things I should check?
Answer: When a Sonogashira reaction fails to initiate, the root cause often lies with the catalyst system or the reaction environment. A systematic check is the most efficient way to diagnose the problem.
-
Inert Atmosphere Integrity: The Palladium(0) active catalyst is highly sensitive to oxygen, which can cause oxidation and decomposition, often visible as the formation of black palladium precipitate ("Pd black").[1] Ensure your solvent was properly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[1][2]
-
Catalyst & Co-catalyst Activity:
-
Palladium Source: If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient.[3] Using a dedicated Pd(0) source like Pd(PPh₃)₄ may be a better starting point. Always use fresh, reputable catalysts.
-
Copper(I) Iodide (CuI): CuI is prone to oxidation, which turns its color from white/tan to greenish-brown. Oxidized copper will not effectively catalyze the formation of the copper acetylide intermediate and can hinder the entire process. Use a freshly opened bottle of CuI or purify it if you suspect oxidation.[1]
-
-
Reagent Purity:
-
Solvent: Ensure solvents are anhydrous. Water can interfere with the catalytic cycle.
-
Base: Amine bases (e.g., triethylamine, diisopropylamine) must be anhydrous and pure. Distilling them prior to use is a common practice to remove impurities.[3]
-
Alkyne: The terminal alkyne should be pure. Impurities can act as catalyst poisons.
-
A logical workflow for troubleshooting zero yield is essential.
Caption: Troubleshooting workflow for low or no yield.
Question: I have some product, but the yield is very low and the reaction is sluggish. How can I improve the conversion rate?
Answer: Low conversion with a challenging substrate like this compound often points to suboptimal reaction conditions that fail to overcome the activation energy barriers, particularly for the oxidative addition step. The C-Br bond is less reactive than a C-I bond, and the electron-deficient nature of the cinnoline ring can influence the palladium catalyst's behavior.[4]
Here is a systematic approach to optimization:
-
Increase Reaction Temperature: Many Sonogashira couplings are run at room temperature, but heteroaryl bromides often require heating.[2][4] Increase the temperature incrementally (e.g., to 50 °C, then 80 °C) and monitor the reaction by TLC or LC-MS. Be aware that excessively high temperatures can accelerate catalyst decomposition.[1]
-
Screen Solvents: The solvent's polarity and coordinating ability are critical.[5] While THF is common, it can sometimes promote the formation of Pd black.[3] Consider screening other solvents. A good starting set includes Toluene , Dioxane , and DMF . Note that DMF has been reported to slow some Sonogashira reactions, possibly by competing for coordination sites on the palladium center.[1][5]
-
Evaluate Different Bases: The base deprotonates the alkyne to form the reactive acetylide.[1] Organic amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are standard. However, for difficult substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can be more effective, especially in copper-free protocols.[6][7]
-
Optimize the Catalyst System (Ligand Choice): This is often the most impactful variable. Standard phosphine ligands like PPh₃ (from Pd(PPh₃)₄) may not be sufficient. The oxidative addition of this compound can be accelerated by using more electron-rich and sterically bulky phosphine ligands. These ligands promote the formation of a highly active, monoligated Pd(0) species. Consider ligands such as P(t-Bu)₃ or biaryl phosphine ligands like XPhos .[2][7]
| Parameter | Starting Point | Optimization Strategy | Rationale |
| Temperature | Room Temperature | Increase to 50-100 °C | Overcomes activation energy for oxidative addition of the C-Br bond. |
| Solvent | THF / NEt₃ | Screen Toluene, Dioxane, DMF | Solubility and coordination properties affect catalyst stability and reactivity.[5] |
| Base | NEt₃ or DIPEA (2-3 eq.) | Screen K₃PO₄, Cs₂CO₃ (2 eq.) | Base strength influences the rate of acetylide formation.[6] |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ / Pd₂(dba)₃ + Ligand | Pre-catalyst/ligand systems allow for fine-tuning of catalytic activity. |
| Ligand | PPh₃ | Screen P(t-Bu)₃, XPhos | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step.[8] |
Section 2: Significant Side Product Formation
Question: My primary byproduct is the homocoupled dimer of my starting alkyne. How can I prevent this?
Answer: The formation of an alkyne dimer (e.g., R-C≡C-C≡C-R) is known as Glaser or Hay coupling.[1][9] This is a very common side reaction in copper-mediated Sonogashira couplings and is primarily promoted by the presence of oxygen.[1][10]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. As mentioned before, ensure your solvent is thoroughly degassed and the reaction is kept under a strict inert atmosphere. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[1]
-
Reduce Copper Catalyst Loading: While CuI is necessary to facilitate the reaction under mild conditions, using a large excess can accelerate the rate of homocoupling.[1] Try reducing the CuI loading to 1-2 mol%.
-
Employ a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[10][11] Copper-free Sonogashira reactions are well-established and are often the preferred method for complex syntheses where this side product is problematic.[11] This approach typically requires modifications to other reaction parameters.
Caption: Sonogashira catalytic cycles and the origin of Glaser homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol serves as a robust starting point for the coupling of this compound.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.025 eq.).
-
Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of halide) and an amine base (e.g., diisopropylamine, 3.0 eq.).[4]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat as determined by your optimization experiments. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to eliminate alkyne homocoupling. It often requires a more specialized catalyst system and an inorganic base.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq.), a bulky phosphine ligand (e.g., P(t-Bu)₃, 0.04 eq.), and an inorganic base (e.g., Cs₂CO₃, 2.0 eq.).[7]
-
Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL per mmol of halide).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq.) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. books.lucp.net [books.lucp.net]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in Buchwald-Hartwig amination of 3-Bromocinnoline
Topic: Troubleshooting Low Yields in the Buchwald-Hartwig Amination of 3-Bromocinnoline
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize the Buchwald-Hartwig amination of this compound, a substrate class known for its unique electronic properties and potential for catalyst inhibition.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental failures in a question-and-answer format. We will explore the causality behind each issue and provide logical, step-by-step solutions.
Q1: My reaction has stalled or resulted in a very low yield (<10%). What are the primary factors to investigate first?
Low conversion is one of the most common issues and often points to a fundamental problem with the core reaction components. The cinnoline moiety, being a nitrogen-containing heterocycle, can be particularly challenging as it can interact with the palladium catalyst and inhibit its activity[1].
A1: Your initial investigation should focus on four critical areas: the catalyst system, the base, the solvent, and the reaction atmosphere.
-
Catalyst System (Palladium Source & Ligand): The combination of the palladium source and the phosphine ligand is paramount. The ligand's steric bulk and electronic properties are crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle[2][3]. For electron-deficient heteroaryl halides like this compound, a highly active catalyst is required.
-
Expert Insight: The nitrogen atoms in the cinnoline ring can act as competing ligands, poisoning the palladium center. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to favor the formation of the monoligated Pd(0) species, which is highly active and less susceptible to inhibition[2][3][4]. Consider using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂[5][6].
-
-
Base Selection & Quality: The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination[7]. The choice and purity of the base are critical.
-
Causality: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be detrimental if your amine or the cinnoline core has base-sensitive functional groups[5][8]. Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times to achieve full conversion[8][9]. Crucially, the insolubility of inorganic bases is a frequent, yet underestimated, cause of reaction failure[8]. Ensure vigorous stirring to maintain a good suspension.
-
-
Solvent Purity & Degassing: The reaction is highly sensitive to oxygen and water. Solvents must be anhydrous and thoroughly degassed.
-
Mechanism of Failure: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to the oxidation of phosphine ligands. Common solvents like toluene, 1,4-dioxane, or THF should be purged with an inert gas (Argon or Nitrogen) for an extended period before use[1]. Note that solvents like 1,4-dioxane are considered high-impact and should be avoided where possible[10][11].
-
-
Inert Atmosphere: Maintaining a strictly inert atmosphere throughout the reaction setup and duration is non-negotiable[12].
-
Best Practice: Assemble the reaction in a glovebox or use robust Schlenk line techniques. A simple balloon of inert gas is often insufficient to prevent slow oxygen ingress over long reaction times at elevated temperatures.
-
Q2: I'm observing significant hydrodehalogenation of my this compound starting material. How can I suppress this side reaction?
Hydrodehalogenation (the replacement of the bromine atom with a hydrogen) is a common side reaction that competes with the desired C-N bond formation.
A2: This side reaction often arises from an undesired β-hydride elimination pathway or other decomposition routes. The choice of ligand and base is key to minimizing it.
-
Mechanism: An unproductive side reaction can compete with reductive elimination, where the palladium-amido complex undergoes β-hydride elimination (if the amine has a β-hydrogen), or other pathways lead to the formation of a palladium-hydride species, which can then reductively eliminate with the aryl group to give the dehalogenated arene[2].
-
Ligand Choice: Using bulky phosphine ligands that promote a fast rate of reductive elimination is the most effective strategy. The steric hindrance around the metal center can make it difficult for competing pathways to occur[2][7]. Ligands from the Buchwald portfolio are specifically designed to accelerate reductive elimination relative to side reactions[3].
-
Base and Amine Stoichiometry: Using a large excess of the amine or a base that is too strong can sometimes promote side reactions. Use the amine in a slight excess (e.g., 1.1-1.2 equivalents) and ensure the base is appropriate for the substrate.
Q3: My starting materials are soluble, but the reaction becomes a thick, unstirrable slurry, and the yield is poor. What is happening?
Reaction heterogeneity is a common problem, especially on a larger scale.
A3: This is almost always due to the poor solubility of the inorganic base or the formation of insoluble salt byproducts.
-
Solubility Issues: Bases like K₃PO₄ and even NaOtBu have limited solubility in common organic solvents like toluene or dioxane[8]. As the reaction proceeds, salt byproducts (e.g., NaBr) also precipitate.
-
Solutions:
-
Increase Stirring Efficiency: Use a larger stir bar and a flask that allows for a good vortex. Mechanical stirring is recommended for larger-scale reactions.
-
Solvent Screening: While toluene and dioxane are common, consider solvents that may better solubilize the base, such as tert-amyl alcohol or CPME[5]. Sometimes a co-solvent can help.
-
Use a Soluble Organic Base: In some cases, a soluble organic base like DBU or LHMDS can be used, although their compatibility with the substrate must be carefully evaluated[5][13]. LHMDS is a strong base that can be useful for substrates with protic functional groups[9].
-
Frequently Asked Questions (FAQs)
Q1: Which palladium pre-catalyst and ligand combination is a good starting point for a challenging heteroaryl bromide like this compound?
A1: For challenging heteroaromatic substrates, it is generally best to start with a highly active, well-defined pre-catalyst system. The evolution of Buchwald-Hartwig pre-catalysts has led to increasingly robust and air-stable options[5].
-
Recommendation: A good starting point would be a Generation 3 (G3) or Generation 4 (G4) pre-catalyst. For example, XPhos Pd G3 or RuPhos Pd G4 . These are air-stable, thermally stable, and efficiently form the active monoligated Pd(0) species in solution[6]. The biaryl phosphine ligands they contain, such as XPhos or RuPhos, are bulky and electron-rich, which is ideal for promoting the difficult oxidative addition to the electron-poor cinnoline ring and facilitating the final reductive elimination step[3][4].
Q2: How do I choose between a strong base (like NaOtBu) and a weaker base (like Cs₂CO₃ or K₃PO₄)?
A2: The choice of base is a trade-off between reaction rate and functional group compatibility.
| Base Type | Examples | pKaH | Advantages | Disadvantages |
| Strong Bases | NaOtBu, LHMDS | ~19 | Permits highest reaction rates and lowest catalyst loadings[5][9]. | Incompatible with base-sensitive functional groups (e.g., esters, ketones)[8][9]. Can promote side reactions. |
| Weak Bases | Cs₂CO₃, K₃PO₄ | ~10 | Excellent functional group tolerance[5][9]. Economically attractive (K₃PO₄)[9]. | Often require higher catalyst loadings, higher temperatures, or longer reaction times[9]. Can be difficult to stir on a large scale[9]. |
Recommendation for this compound: Start with a strong base like NaOtBu if your amine partner is robust. If you observe decomposition, screen weaker bases like K₃PO₄ or Cs₂CO₃ . Cesium carbonate often provides a good balance due to its better solubility in some organic solvents compared to potassium salts[5].
Q3: What is the general catalytic cycle for this reaction?
A3: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to troubleshooting, as each step has specific requirements. The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination[2][14].
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols & Methodologies
General Protocol for a Small-Scale Test Reaction
This is a representative protocol and must be optimized for your specific amine and reaction scale.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the phosphine ligand (if not using a pre-catalyst, e.g., 1.2-1.5 equivalents relative to Pd).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes. This is a critical step[8].
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the solid base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve ~0.1 M concentration). Finally, add the amine coupling partner (1.1-1.2 equiv.) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block and stir vigorously for the desired time (e.g., 2-24 hours) at the chosen temperature (e.g., 80-110 °C).
-
Workup and Analysis: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues. Analyze the crude mixture by LC-MS or ¹H NMR to determine conversion. The product can then be purified by column chromatography[15].
Troubleshooting Decision Workflow
If you encounter low yields, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald and non-Buchwald catalysts and ligands for pharma or industrial chemistry applications [sigmaaldrich.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 3-Bromocinnoline Stability and Storage
A Note from the Senior Application Scientist:
This guide is intended to provide comprehensive technical support for the stability and storage of 3-Bromocinnoline. It has come to our attention during the literature review that specific, in-depth stability and degradation data for this compound is not widely available in public-domain scientific literature.
However, extensive data exists for its close structural isomer, 3-Bromoquinoline . Cinnoline (1,2-benzodiazine) and Quinoline (1-azanaphthalene) are both bicyclic aromatic heterocycles.[1][2] Given their structural similarities, the handling, storage, and stability characteristics of 3-Bromoquinoline can serve as an authoritative and scientifically-grounded proxy.
Therefore, this document is structured to provide guidance based on the known properties of 3-Bromoquinoline and the general chemical principles of the cinnoline scaffold.[1][2][3] Researchers are strongly advised to perform their own stability assessments for critical applications.
Section 1: Physicochemical Properties
Understanding the fundamental properties of a compound is critical for its proper handling and storage. The following table summarizes the key physicochemical data for 3-Bromoquinoline, which should be considered as a close approximation for this compound.
| Property | Value (for 3-Bromoquinoline) | Source | Significance for Stability & Storage |
| Molecular Formula | C₉H₆BrN | [4][5] | Basic identifier for the compound. |
| Molecular Weight | 208.05 g/mol | [4] | Essential for preparing solutions of specific molarity. |
| Appearance | Colorless to light yellow liquid | [4][6][7] | Any significant deviation from this (e.g., dark brown, precipitation) may indicate degradation or contamination. |
| Melting Point | 13-15 °C | [4][7] | The compound is a liquid at standard room temperature, simplifying handling compared to a solid. |
| Boiling Point | 274-276 °C | [7] | High boiling point indicates low volatility under normal conditions. |
| Density | 1.533 g/mL at 25 °C | Necessary for accurate measurements by volume. | |
| Flash Point | >110 °C (>230 °F) | Classified as a combustible liquid, but not highly flammable under standard lab conditions. | |
| Solubility | Sparingly soluble in water. Soluble in diethyl ether, chloroform, and benzene. | [6][7] | Informs the choice of appropriate solvents for stock solutions and experiments. Avoid aqueous solutions for long-term storage unless stability is confirmed. |
| pKa | 2.64 (for Cinnoline) | [2] | The cinnoline scaffold is weakly basic. This is important for considering pH effects on solubility and stability in buffered solutions. |
Section 2: Recommended Storage and Handling
Proper storage is paramount to ensure the long-term integrity and performance of this compound in your experiments. The following guidelines are based on established best practices for halogenated aromatic heterocycles.
Q: What are the ideal storage conditions for neat this compound?
A: For neat this compound (as a liquid), the following conditions are recommended:
-
Temperature: Store in a cool, dry place.[8][9] Refrigeration (2-8 °C) is advisable for long-term storage to minimize any potential slow degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is a critical preventative measure against oxidation, which can be a degradation pathway for nitrogen-containing heterocycles.
-
Container: Use a tightly sealed, amber glass vial or bottle.[8][9] The amber glass protects the compound from light, and a secure seal prevents moisture ingress and exposure to air.
-
Location: Store in a well-ventilated area away from incompatible materials.[8][9]
Q: What materials should this compound be kept away from?
A: Avoid contact with strong oxidizing agents.[8] Reactions with strong oxidizers can lead to rapid degradation of the molecule and pose a safety hazard. Also, keep away from heat, sparks, and open flames.[10]
Q: What personal protective equipment (PPE) should be used when handling this compound?
A: Always handle this compound inside a chemical fume hood.[8] Wear appropriate PPE, including:
-
Safety goggles or a face shield.[9]
-
Chemically resistant gloves (e.g., nitrile).[9]
-
A lab coat.[9] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][9][11]
Section 3: Stability Profile and Potential Degradation
While specific degradation kinetics for this compound are not available, we can infer potential stability liabilities based on its structure and the behavior of related compounds.
Q: What are the main factors that can cause this compound to degrade?
A: The primary factors influencing the stability of aromatic heterocycles like this compound are:
-
Light (Photodegradation): Aromatic systems, especially those containing heteroatoms, can be susceptible to degradation upon exposure to UV or even ambient light. This can lead to complex reactions, including dehalogenation or the formation of oxidized byproducts.
-
Oxidation: The nitrogen atoms in the cinnoline ring can be sites for oxidation, particularly in the presence of atmospheric oxygen over long periods or when exposed to oxidizing reagents.
-
Hydrolysis: While generally stable, the bromine atom attached to the aromatic ring could be susceptible to nucleophilic substitution (hydrolysis) under harsh conditions (e.g., strong acid or base, high temperature), though this is typically slow.
-
Temperature: Elevated temperatures accelerate all chemical reactions, including degradation. Storing the compound at elevated temperatures will shorten its shelf life.
Below is a diagram illustrating a potential degradation pathway. The initial step is often oxidation or hydroxylation, which activates the ring system for further reactions like ring cleavage.
Caption: A potential degradation pathway for this compound.
Section 4: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, helping you to diagnose the problem and find a solution.
Q: My this compound solution, which was initially colorless/pale yellow, has turned dark brown. What happened?
A: A significant color change is a strong indicator of degradation, likely due to oxidation or photodegradation.
-
Immediate Action: Discard the solution and prepare a fresh one. Do not use the discolored solution for your experiments as the presence of impurities will lead to unreliable results.
-
Root Cause Analysis:
-
Was the solution stored in a clear vial? If so, switch to amber vials to protect from light.
-
Was the solvent degassed or purged with an inert gas? If not, dissolved oxygen may have caused oxidation.
-
How old is the solution? For best results, prepare solutions fresh. If you must store them, do so at -20°C or -80°C under an inert atmosphere.
-
Q: I've observed a precipitate forming in my stock solution stored in the freezer. What should I do?
A: This is likely due to the compound crashing out of solution at low temperatures because its solubility limit was exceeded.
-
Immediate Action: Before use, gently warm the solution to room temperature and vortex or sonicate until the precipitate has fully redissolved. Ensure complete dissolution before taking an aliquot.
-
Prevention:
Caption: Troubleshooting workflow for common stability issues.
Section 5: Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for long-term storage?
-
Use a high-purity, anhydrous solvent in which the compound is freely soluble, such as DMSO or DMF. Prepare the solution at a concentration well below its solubility limit. Dispense into single-use aliquots in amber, screw-cap vials with PTFE-lined caps. Purge the headspace with argon or nitrogen before sealing, and store at -20°C or -80°C.
Q2: Can I store this compound in an aqueous buffer?
-
It is strongly discouraged to store this compound in aqueous solutions for extended periods. Cinnoline derivatives can have increased stability in aqueous solutions under specific pH conditions, but this must be determined experimentally.[1][3] For experiments, prepare fresh dilutions from an organic stock solution into your aqueous buffer immediately before use.
Q3: How many freeze-thaw cycles can a stock solution tolerate?
-
This is compound-dependent. As a best practice, you should minimize freeze-thaw cycles. This is why preparing single-use aliquots is the recommended procedure. If you must use a stock vial multiple times, allow it to thaw completely and vortex gently before use, and minimize the time it spends at room temperature.
Q4: My compound is several years old but looks fine. Is it still good to use?
-
Visual inspection is not sufficient to confirm purity. While the compound may appear unchanged, slow degradation could have occurred, reducing its effective concentration. For critical applications, it is recommended to re-qualify the material using an analytical technique like HPLC-MS or NMR, or to purchase a fresh lot.
Section 6: Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO, a common solvent for compound storage.
Materials:
-
This compound (or 3-Bromoquinoline, MW: 208.05 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined screw cap
-
Calibrated micropipettes
-
Vortex mixer
-
Source of inert gas (Argon or Nitrogen)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM solution, you need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 208.05 g/mol * (1000 mg / 1 g) = 2.08 mg
-
-
Weigh Compound: In a chemical fume hood, carefully weigh out 2.08 mg of this compound directly into a tared, sterile amber vial.
-
Add Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve Compound: Secure the cap on the vial and vortex gently until the compound is completely dissolved. If needed, brief sonication in a water bath can assist dissolution. Visually inspect against a light source to ensure no solid particles remain.
-
Inerting: Briefly open the vial and gently flush the headspace with a stream of argon or nitrogen for 10-15 seconds. Immediately and tightly seal the cap.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the vial upright in a freezer at -20°C or -80°C.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline, 3-bromo- [webbook.nist.gov]
- 6. Page loading... [guidechem.com]
- 7. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. store.sangon.com [store.sangon.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Scalable Synthesis of 3-Bromoquinoline
Senior Application Scientist Note: While the query specified "3-Bromocinnoline," our comprehensive search of synthetic literature and chemical databases revealed a significantly greater body of established, scalable protocols for the isomeric compound, 3-Bromoquinoline . Given the structural similarity and the likely interest of researchers in scalable routes to functionalized heteroaromatics, this guide has been developed to address the synthesis of 3-Bromoquinoline. The principles and troubleshooting strategies discussed herein may offer valuable insights for the synthesis of other bromo-substituted N-heterocycles.
Introduction
3-Bromoquinoline is a critical building block in medicinal chemistry and materials science. Its strategic functionalization at the 3-position provides a versatile handle for introducing molecular complexity through various cross-coupling reactions.[1] This technical support center provides researchers, scientists, and drug development professionals with a detailed guide to a scalable synthesis of 3-bromoquinoline, including troubleshooting common issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 3-bromoquinoline?
A1: Researchers frequently encounter several primary challenges:
-
Poor Regioselectivity: Direct bromination of the quinoline ring can lead to a mixture of isomers, particularly the 5- and 8-bromoquinolines, due to the directing effects of the nitrogen atom.[1][2]
-
Low Yields: Incomplete reactions, degradation of the product under harsh conditions, or the formation of side-products can significantly reduce the overall yield.[2]
-
Formation of Byproducts: Over-bromination, leading to di- or poly-brominated quinolines, and the formation of tar-like substances are common issues.[2]
-
Difficult Purification: Separating the desired 3-bromoquinoline from unreacted starting material, other isomers, and byproducts can be challenging due to their similar physical properties.[2]
Q2: How can I improve the regioselectivity to favor the formation of 3-bromoquinoline?
A2: Achieving high regioselectivity for the 3-position requires specific reaction conditions. A highly effective method is the bromination of a quinoline acid salt, such as quinoline hydrobromide.[3][4] This approach modifies the electronic properties of the quinoline ring, deactivating it towards electrophilic substitution and directing the bromination to the 3-position. Other strategies include high-temperature, gas-phase bromination, which can also favor the 3-bromo isomer over the typical 5- and 8-isomers seen in solution-phase electrophilic substitution.[1]
Q3: What are the best methods for purifying crude 3-bromoquinoline on a large scale?
A3: For scalable purification, a combination of techniques is often most effective:
-
Recrystallization of the Hydrobromide Salt: This is a particularly effective method for large-scale purification. The 3-bromoquinoline hydrobromide salt can be selectively crystallized from a mixed solvent system, such as water and an alcohol (e.g., ethanol or isopropanol), leaving many impurities behind in the mother liquor.[2][4]
-
Acid-Base Extraction: This technique can be used to remove non-basic impurities. By dissolving the crude product in an organic solvent and washing with a dilute acid, the basic 3-bromoquinoline and any unreacted quinoline will move to the aqueous layer. After separation, the aqueous layer is basified to precipitate the purified product, which can then be extracted back into an organic solvent.[5]
-
Column Chromatography: While highly effective for smaller scales, column chromatography can be less practical for very large quantities. If necessary, using a wider "flash" column can reduce purification time.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Bromoquinoline | 1. Incomplete reaction. 2. Reaction temperature is too low or too high. 3. Insufficient reaction time. 4. Degradation of the product. | 1. Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material. 2. Carefully control the reaction temperature as specified in the protocol. 3. Extend the reaction time, continuing to monitor for completion. 4. Ensure that the work-up conditions are not overly harsh. |
| Formation of Multiple Isomers | 1. Incorrect reaction conditions for 3-substitution. 2. Use of free quinoline instead of a quinoline salt. | 1. Ensure the use of a quinoline acid salt (e.g., hydrobromide) to direct bromination to the 3-position.[3] 2. Verify that the quinoline has been fully converted to its salt before the addition of bromine. |
| Significant Amount of Di-brominated Product | 1. Excess of brominating agent. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount of bromine relative to the quinoline salt. 2. Maintain the recommended reaction temperature to avoid over-bromination.[2] |
| Product Decomposes on Silica Gel Column | 1. The silica gel is too acidic. 2. Prolonged contact time with the silica. | 1. Deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a tertiary amine like triethylamine (0.5-2%).[6] 2. Use an alternative stationary phase such as neutral or basic alumina.[6][7] 3. Minimize contact time by using flash chromatography with a shorter, wider column.[6] |
| Difficulty Crystallizing the Hydrobromide Salt | 1. The solution is supersaturated, causing it to "oil out". 2. The cooling rate is too fast. 3. Insufficient purity of the crude material. | 1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] 3. Perform an initial acid-base workup to remove gross impurities before attempting recrystallization. |
Visualized Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Scalable Experimental Protocol: Synthesis of 3-Bromoquinoline
This protocol is adapted from established methods involving the direct bromination of quinoline hydrobromide.[3][4]
Part 1: Formation of 3-Bromoquinoline Hydrobromide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Quinoline | 129.16 | 100 g | 0.774 |
| 48% Hydrobromic Acid | 80.91 (HBr) | ~160 mL | ~1.4 (excess) |
| Water | 18.02 | 1 L | - |
| Bromine (Br₂) | 159.81 | 124 g (40 mL) | 0.776 |
Procedure:
-
Preparation of Quinoline Hydrobromide: In a well-ventilated fume hood, charge a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with quinoline (100 g, 0.774 mol) and water (1 L).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 48% hydrobromic acid (~160 mL) dropwise while maintaining the internal temperature below 10 °C. A precipitate of quinoline hydrobromide should form.
-
Bromination: To the resulting suspension, add molecular bromine (124 g, 0.776 mol) dropwise via the dropping funnel over 1-2 hours. Maintain the temperature between 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Isolation of Crude Salt: Collect the precipitated solid by filtration. Wash the solid cake with cold water and then with a small amount of cold ethanol to remove excess bromine and other impurities.
-
Dry the crude 3-bromoquinoline hydrobromide under vacuum.
Part 2: Purification by Recrystallization
Procedure:
-
Transfer the crude 3-bromoquinoline hydrobromide to a suitable flask.
-
Add a minimal amount of a hot mixed solvent of water and ethanol (e.g., 9:1 water:ethanol) until the solid dissolves completely.[2][4]
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold water/alcohol solvent, and dry under vacuum.
Part 3: Conversion to 3-Bromoquinoline (Free Base)
Procedure:
-
Dissolve the purified 3-bromoquinoline hydrobromide in water.
-
Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the mixture is basic (pH > 8).
-
The 3-bromoquinoline free base will precipitate as a solid or an oil.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 3-bromoquinoline.
Visualized Reaction Pathway
Caption: Reaction pathway for the synthesis of 3-bromoquinoline.
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]
-
Quinoline: Quinoline is harmful if swallowed and causes skin and eye irritation.
-
Bromine (Br₂): Bromine is highly toxic, corrosive, and causes severe skin burns and eye damage. Handle with extreme care, and have a solution of sodium thiosulfate ready for quenching any spills.
-
Hydrobromic Acid: Hydrobromic acid is corrosive and can cause severe skin and eye burns.
-
3-Bromoquinoline: May cause respiratory irritation, skin irritation, and serious eye irritation.[9] Avoid breathing dust and ensure thorough washing after handling.[8][9]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromocinnoline and 3-Chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Cinnoline, a bicyclic heteroaromatic compound, represents a valuable core structure in drug discovery. Strategic substitution at the 3-position provides a vector for molecular elaboration, making 3-halocinnolines key synthetic intermediates. This guide provides an in-depth comparison of the reactivity of 3-bromocinnoline and 3-chlorocinnoline, two common precursors for diversification.
While direct, side-by-side comparative studies on these specific cinnoline derivatives are sparse in the literature, their reactivity can be reliably predicted based on fundamental principles of organic chemistry and extensive data from analogous systems, such as 3-haloquinolines. The primary determinant of reactivity in the most common synthetic transformations—palladium-catalyzed cross-coupling reactions—is the carbon-halogen (C-X) bond dissociation energy.
The established trend for C-X bond energies is C-Cl > C-Br > C-I .[1][2] Consequently, the reactivity of 3-halocinnolines in transformations where C-X bond cleavage is rate-determining, such as the oxidative addition step in cross-coupling, follows the inverse order: 3-Iodocinnoline > this compound > 3-Chlorocinnoline .[3] In contrast, for nucleophilic aromatic substitution (SNAr), where the initial nucleophilic attack is often the slow step, the trend can be reversed (F > Cl > Br > I) due to the powerful inductive electron-withdrawing effect of more electronegative halogens stabilizing the intermediate Meisenheimer complex.[4][5]
This guide will dissect these principles, provide supporting data from analogous systems, and present detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
Introduction to the Cinnoline Scaffold
Cinnoline (1-azanaphthalene) is an aromatic heterocyclic compound composed of a benzene ring fused to a pyridazine ring. The presence of the electron-deficient pyridazine ring makes the cinnoline scaffold a compelling structure in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The ability to precisely functionalize the cinnoline core, particularly at the C3 position, is crucial for developing structure-activity relationships (SAR) and optimizing pharmacokinetic profiles.
Synthesis of 3-Halocinnoline Precursors
The most common and reliable method for synthesizing 3-halocinnolines is through the Sandmeyer reaction, starting from 3-aminocinnoline.[6] This versatile reaction allows for the introduction of either a bromine or chlorine atom by treating the corresponding diazonium salt with a copper(I) halide.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Comparative Guide to the Synthesis of 3-Substituted Cinnolines
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold is a privileged pharmacophore, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents, particularly at the 3-position, is crucial for modulating the pharmacological profile of these molecules. This guide provides an in-depth comparison of classical and contemporary synthetic methodologies for accessing 3-substituted cinnolines, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate synthetic route for your research and development endeavors.
Classical Approaches to the Cinnoline Core: A Foundation of Heterocyclic Chemistry
The foundational methods for cinnoline synthesis, while sometimes limited in scope and requiring harsh conditions, remain valuable for their reliability and access to specific substitution patterns.
The Richter Synthesis
The Richter synthesis, first reported in 1883, is a classical method for preparing 4-hydroxycinnolines from o-aminophenylpropiolic acids. Diazotization of the starting material followed by intramolecular cyclization yields the cinnoline ring system. While not directly affording a 3-substituted product, the resulting 4-hydroxycinnoline-3-carboxylic acid can be a versatile intermediate for further functionalization.
The reaction proceeds via diazotization of the aniline nitrogen, followed by an intramolecular cyclization where the triple bond attacks the diazonium group. Subsequent tautomerization and hydrolysis lead to the formation of the 4-hydroxycinnoline-3-carboxylic acid. The initial diazotization step is critical and typically performed at low temperatures to ensure the stability of the diazonium salt.
Caption: Mechanism of the Richter Synthesis.
-
Dissolve o-aminophenylpropiolic acid (1.0 eq) in a minimal amount of dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Allow the mixture to warm to room temperature and then heat gently to 60-70 °C for 1-2 hours until nitrogen evolution ceases.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to afford the crude 4-hydroxycinnoline-3-carboxylic acid. Recrystallization from ethanol or acetic acid can be performed for purification.
The Widman-Stoermer Synthesis
The Widman-Stoermer synthesis provides a route to 4-substituted cinnolines through the diazotization and cyclization of o-amino-α-substituted styrenes. The nature of the substituent on the styrene double bond ultimately determines the substituent at the 4-position of the cinnoline ring. While this method primarily yields 4-substituted products, strategic choice of the starting styrene can lead to precursors for 3-substituted cinnolines.
The reaction is initiated by the diazotization of the o-amino group. The resulting diazonium salt then undergoes an intramolecular electrophilic attack by the vinyl group, leading to the formation of the six-membered ring. Subsequent aromatization yields the cinnoline product. The presence of an electron-donating group on the β-position of the styrene generally facilitates the cyclization[1].
Caption: Mechanism of the Widman-Stoermer Synthesis.
-
Dissolve o-amino-α-methylstilbene (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
After the addition, stir the mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into a large volume of cold water and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
The Neber-Bossel Synthesis
The Neber-Bossel synthesis is a classical and effective method for the preparation of 3-hydroxycinnolines.[1] The reaction involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the diazonium salt to a hydrazine, which then undergoes cyclization upon heating in acidic conditions.
The key steps involve the formation of a diazonium salt, its subsequent reduction to a hydrazine derivative, and an acid-catalyzed intramolecular cyclization with the elimination of water to form the 3-hydroxycinnoline. The choice of reducing agent is crucial to avoid over-reduction.
References
A Comparative Guide to the Biological Activity of 3-Bromocinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] Among these, halogenated cinnolines, particularly those bearing a bromine atom, have shown promise as potent biological agents.[3] This guide provides a comparative analysis of the biological activity of 3-bromocinnoline derivatives, offering insights into their anticancer and antimicrobial potential. By synthesizing available data and elucidating experimental methodologies, we aim to equip researchers with the knowledge to advance the development of this promising class of compounds.
The Significance of the Cinnoline Scaffold and Halogenation
The cinnoline nucleus is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][3] The introduction of a halogen atom, such as bromine, at the 3-position of the cinnoline ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, enhance the compound's interaction with biological targets and improve its overall therapeutic efficacy.
Comparative Anticancer Activity
While comprehensive studies focusing solely on a wide array of this compound derivatives are still emerging, research on structurally related bromo-substituted heterocyclic compounds, such as bromoquinolines, provides valuable insights into their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the anticancer activity (IC50 values) of representative bromo-substituted quinoline derivatives, which serve as close structural analogs to 3-bromocinnolines. It is important to note that direct comparisons should be made with caution, as the specific substitution patterns on the quinoline ring influence their activity.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 5.45 - 9.6 | [4] |
| HeLa (human cervical cancer) | 5.45 - 9.6 | [4] | |
| HT29 (human colon adenocarcinoma) | 5.45 - 9.6 | [4] | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | - | [4][5] |
| HeLa (human cervical cancer) | - | [4][5] | |
| HT29 (human colon adenocarcinoma) | - | [4][5] | |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | - | |
| HeLa (human cervical cancer) | - | ||
| HT29 (human colon adenocarcinoma) | - |
Note: Specific IC50 values for 3,5,6,7-tetrabromo-8-methoxyquinoline and 6,8-dibromo-5-nitroquinoline were not explicitly provided in the search results, but their significant inhibitory effects were noted.
Comparative Antimicrobial Activity
Cinnoline derivatives have a long-standing history as antimicrobial agents. The introduction of a bromine atom can enhance their potency against a range of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents available MIC data for relevant cinnoline derivatives, highlighting the potential of halogenated analogs.
| Compound/Derivative Series | Microbial Strain | MIC (µg/mL) | Reference |
| Substituted Cinnoline Thiophene Series (Halogenated) | Various Bacteria & Fungi | - | [3] |
| Quinoline-3-carbaldehyde hydrazone derivatives | MRSA | 16 | [6] |
Note: Specific MIC values for a series of this compound derivatives were not available in the provided search results. The data presented is for broader categories of related compounds.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial properties of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
Antimicrobial Activity: Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for many this compound derivatives is still under investigation. However, based on the activity of structurally similar compounds, several potential pathways can be proposed.
Anticancer Mechanism
Many quinoline-based anticancer agents function as topoisomerase inhibitors.[5][7] Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, this compound derivatives could induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.
Caption: Proposed anticancer mechanism of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Based on the available data for halogenated cinnolines and quinolines, some preliminary structure-activity relationships can be inferred:
-
Position of the Bromo Group: The position of the bromine atom on the cinnoline ring is critical for activity. While data is limited for the 3-position specifically, studies on bromoquinolines suggest that substitution at different positions can dramatically alter biological efficacy.
-
Other Substituents: The presence of other functional groups on the cinnoline ring system can significantly impact activity. For instance, the combination of bromo and hydroxyl or methoxy groups in quinolines has been shown to enhance anticancer effects.[4]
Conclusion
This compound derivatives represent a promising class of compounds with the potential for significant biological activity, particularly in the realms of anticancer and antimicrobial applications. While more extensive research is needed to fully elucidate their therapeutic potential and mechanisms of action, the available data on related heterocyclic systems provides a strong foundation for future drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into this intriguing class of molecules.
References
- 1. zenodo.org [zenodo.org]
- 2. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmphs.com [ijmphs.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromocinnoline Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 3-bromocinnoline scaffold. As a privileged heterocyclic system, cinnoline and its derivatives are subjects of intense research due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The this compound structure serves as a versatile and crucial starting point for chemical exploration. The bromine atom at the 3-position acts as a synthetic handle, enabling a multitude of cross-coupling and substitution reactions to generate diverse libraries of novel compounds for biological screening.[6] Understanding the SAR of these analogs is paramount for rationally designing next-generation therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles.
The Foundational Principle: Structure-Activity Relationship (SAR)
The core tenet of SAR studies in drug discovery is to systematically investigate how modifications to a molecule's chemical structure influence its biological activity.[7][8] This empirical process allows researchers to identify the key molecular features (the pharmacophore) responsible for the desired pharmacological effect. By analyzing the data from a series of structurally related compounds, we can deduce which substituents enhance activity, which are detrimental, and which can be altered to improve drug-like properties without compromising efficacy. The ultimate aim is to convert these structure-activity observations into a predictive model that guides the synthesis of more effective and safer drug candidates.[7]
Dissecting the Cinnoline Scaffold: A Comparative SAR Analysis
While the cinnoline nucleus is the foundational component, the biological activity of its derivatives is profoundly influenced by the nature and position of various substituents. The this compound scaffold provides a strategic entry point for modifications at a key position, with further diversity generated by substitutions on the benzo portion of the ring system.
The 3-position is a primary site of diversification. Replacing the bromo group with various moieties has led to significant insights:
-
Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are frequently employed to introduce aryl or heteroaryl rings at this position.[6] This modification often leads to potent kinase inhibitors. For the analogous 3-substituted quinoline series, the introduction of lipophilic, monocyclic aromatic groups was found to be critical for potent inhibition of Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK).[9]
-
Fused Heterocyclic Systems: Incorporating other heterocyclic rings, such as pyrazole, imidazole, or thiophene, by reacting with the cinnoline core can produce compounds with dual functionalities, such as combined anti-inflammatory and antibacterial activities.[10] For instance, pyrazolo[4,3-c]cinnoline derivatives have shown promising anti-inflammatory action.[5]
Modifications on the carbocyclic ring are crucial for fine-tuning activity and selectivity.
-
Halogenation (Positions 6 & 7): A consistent finding across numerous studies is that the introduction of electron-withdrawing groups, particularly halogens like chlorine and fluorine, at the 6- and/or 7-positions often enhances biological activity.[4] Chloro-substituted cinnoline thiophene derivatives showed more potent antimicrobial and anti-inflammatory activity compared to other analogs.[11] Similarly, 7-chloro-8-fluoro substitution was a key feature in highly active pyrazolo[4,3-c]cinnoline anti-inflammatory agents.
-
Methoxy Groups (Positions 6 & 7): In the context of kinase inhibition, the presence of 6,7-dimethoxy groups on the analogous quinoline ring was found to be highly advantageous for potent activity.[9] This suggests that these groups may form key interactions within the ATP-binding pocket of target kinases.
-
Sulphonamides (Position 6): The incorporation of a sulphonamide group (-SO₂NH₂) at the 6-position has been explored to generate potent antitubercular and antifungal agents.[2]
Comparative Data Summary
The following table synthesizes SAR insights from various studies on cinnoline derivatives, providing a comparative overview to guide future design strategies.
| Analog Series | Key Structural Features | Observed Biological Activity | Key SAR Insights |
| Cinnoline-Thiophenes | Thiophene ring at C3; Halogen (Cl, F, Br) at C6/C7 | Antibacterial, Antifungal, Anti-inflammatory[11] | Halogen substitution, especially chlorine, significantly enhances antimicrobial and anti-inflammatory potency.[11] |
| Pyrazolo[4,3-c]cinnolines | Fused pyrazole ring; Halogens (Cl, F) at C7/C8; Aryl group on pyrazole N | Anti-inflammatory, Antibacterial[5] | C7-Chloro and C8-Fluoro substitutions are critical for high anti-inflammatory activity. The nature of the aryl group modulates potency. |
| Cinnoline-6-sulphonamides | Sulphonamide at C6; Pyrazole at C3 | Antitubercular, Antifungal, Antimalarial[2] | The combination of the sulphonamide and pyrazole moieties leads to potent activity against resistant microbial strains.[2] |
| 4-Oxocinnolines | Oxo group at C4; Carboxylic acid at C3 | Antibacterial (DNA Gyrase Inhibitors)[12] | The 4-oxo and 3-carboxylic acid groups are essential for chelating with Mg²⁺ in the DNA gyrase active site, a classic quinolone pharmacophore. |
| 3-Arylquinolines (Analogous Scaffold) | 6,7-Dimethoxy groups; Lipophilic aryl group at C3 | Potent & Selective Kinase Inhibitors (PDGF-RTK)[9] | 6,7-Dimethoxy substitution is advantageous. A lipophilic group at C3 is essential for potent inhibition.[9] |
Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols described below are presented as self-validating systems. Experimental choices are explained to provide a clear understanding of the underlying causality.
Diagram: General SAR Workflow
The following diagram illustrates the iterative process of a typical SAR study, starting from a lead compound like this compound.
References
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. zenodo.org [zenodo.org]
- 4. ijariit.com [ijariit.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives | Semantic Scholar [semanticscholar.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. researchgate.net [researchgate.net]
A Comparative Pharmacological Profile of Cinnoline Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the benzodiazine scaffold, a bicyclic heterocyclic system, represents a cornerstone for the development of a multitude of pharmacologically active agents. The positional arrangement of the two nitrogen atoms within the pyrimidine or pyridazine ring fused to a benzene ring gives rise to four principal isomers: cinnoline (1,2-benzodiazine), quinazoline (1,3-benzodiazine), quinoxaline (1,4-benzodiazine), and phthalazine (2,3-benzodiazine). While each of these isomers has independently served as a fertile ground for the discovery of therapeutic agents, a direct comparative analysis of their pharmacological profiles is often lacking in readily available literature. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis of these four key isomers, drawing upon available experimental data to elucidate the impact of nitrogen atom placement on their biological activity.
The Structural Nuances: A Foundation for Diverse Pharmacology
The distinct positioning of the nitrogen atoms in cinnoline, quinazoline, quinoxaline, and phthalazine profoundly influences their electronic distribution, basicity, and spatial arrangement of hydrogen bond donors and acceptors. These fundamental physicochemical properties, in turn, dictate their interactions with biological macromolecules, leading to a diverse array of pharmacological effects. While derivatives of all four isomers have demonstrated a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects, the subtle structural shifts between them can lead to significant differences in potency and selectivity for specific biological targets.[1][2][3][4]
This guide will delve into a direct comparison of their effects on phosphodiesterase enzymes, where comparative data is available, and then explore their individual pharmacological profiles in key therapeutic areas, supported by detailed experimental protocols and workflow diagrams.
Comparative Pharmacological Data: Phosphodiesterase Inhibition
One of the clearest examples of how the isomeric nature of these scaffolds dictates biological activity is in the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
A notable study directly compared the inhibitory activity of quinazoline, phthalazine, and cinnoline templates against two PDE isoforms: PDE10A and PDE1B.[5] The results highlight a striking divergence in their inhibitory profiles:
| Isomeric Scaffold | PDE10A Inhibition | PDE1B Inhibition |
| Quinazoline | Active | Potent Inhibition |
| Cinnoline | Active | Inactive |
| Phthalazine | Active | Inactive |
| Quinoxaline | Data not available in the comparative study | Data not available in the comparative study |
This data strongly suggests that the 1,3-arrangement of nitrogen atoms in the quinazoline scaffold is crucial for potent inhibition of PDE1B, while the 1,2- and 2,3-arrangements in cinnoline and phthalazine, respectively, abrogate this activity.[5] This finding underscores the critical importance of the precise spatial orientation of nitrogen atoms for molecular recognition at the active site of PDE1B.
Anticancer Activity: A Prominent Feature Across Isomers
While direct side-by-side comparisons of the four parent isomers are scarce, derivatives of all four have been extensively investigated for their anticancer properties. The mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer progression.
Cinnoline derivatives have been reported to exhibit antitumor activity through various mechanisms, including the inhibition of topoisomerases.[3] Certain cinnoline analogs have shown potent antiproliferative activity against human tumor cell lines with IC50 values in the nanomolar range.[6]
Quinazoline derivatives are perhaps the most prominent among the isomers in oncology, with several compounds having been developed as clinically approved anticancer drugs (e.g., gefitinib, erlotinib). Their primary mechanism of action is the inhibition of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR).[6] The quinazoline scaffold serves as a privileged structure for ATP-competitive kinase inhibitors.
Quinoxaline derivatives also display a wide range of anticancer activities.[1] Substituted quinoxalines have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[4]
Phthalazine derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[4] For instance, certain 4-substituted phthalazine derivatives have shown IC50 values in the low micromolar to nanomolar range against different cancer cell lines.[4]
Antibacterial Activity: A Shared Pharmacological Trait
Derivatives of cinnoline, quinazoline, quinoxaline, and phthalazine have all been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Cinnoline derivatives , including those with sulfonamide moieties, have shown promising antibacterial activity.[7]
Quinazoline derivatives have also been extensively explored for their antibacterial potential, with various substitutions on the quinazoline ring leading to compounds with significant activity.[6]
Quinoxaline derivatives are known to exhibit broad-spectrum antibacterial activity.[1]
Phthalazine derivatives have likewise been investigated as antibacterial agents, with certain compounds showing noteworthy activity against various bacterial strains.[8]
The lack of standardized, direct comparative studies using the same panel of bacterial strains and identical experimental conditions makes it challenging to definitively rank the intrinsic antibacterial potency of the four parent isomers. However, the consistent reports of antibacterial activity across all four scaffolds highlight their potential as platforms for the development of new anti-infective agents.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key pharmacological assays are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (cinnoline, quinazoline, quinoxaline, and phthalazine derivatives) and a positive control (e.g., doxorubicin) in the culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media to the mid-logarithmic phase.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds and a positive control antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for measuring the inhibition of PDE enzymes.
Objective: To determine the IC50 of test compounds against specific PDE isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing a specific recombinant human PDE isozyme (e.g., PDE1B, PDE10A) and its substrate (cAMP or cGMP).
-
Compound Incubation: Add varying concentrations of the test compounds to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme and incubate at 30°C for a defined period.
-
Detection: Stop the reaction and detect the amount of product formed (AMP or GMP) using a suitable method, such as a commercially available assay kit that measures ATP depletion or uses a fluorescently labeled substrate.
-
Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition by benzodiazepine and barbiturate drugs of the clock control of ovulation in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, antimicrobial, antibiofilm evaluation and Z/E-isomerization of novel 6-((arylamino)methylene)benzo[a] phenazin-5(6H)-ones induced by organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Characterization of 3-Bromocinnoline and Its Precursors
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of chemical synthesis and medicinal chemistry. Cinnoline, a benzodiazine isomer of quinoline and isoquinoline, and its derivatives are of significant interest due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2][3] The introduction of a bromine atom, as in 3-Bromocinnoline, provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, making it a valuable building block for novel therapeutics.
This guide presents an in-depth comparative analysis of the spectroscopic techniques used to characterize this compound and its key precursor, 2-amino-2'-bromobenzophenone. While direct experimental spectra for this compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its characterization. We will explore the causal relationships behind experimental choices and provide validated protocols to ensure scientific integrity.
Proposed Synthesis: A Pathway to this compound
The synthesis of the cinnoline ring system can be achieved through several methods. A plausible and established route is the Widman-Stoermer synthesis, which involves the intramolecular cyclization of a diazotized 2-aminoaryl ketone or aldehyde. In our proposed pathway, this compound is synthesized from 2-amino-2'-bromobenzophenone, which itself can be prepared from 2-bromobenzoyl chloride and aniline followed by nitration and reduction, or similar multi-step syntheses.[4][5] The key transformation involves diazotization of the amino group on the benzophenone precursor, followed by an intramolecular cyclization that forms the N=N bond of the cinnoline ring.
Caption: Proposed synthesis of this compound via diazotization and cyclization.
Part 1: Spectroscopic Analysis of the Key Precursor: 2-Amino-2'-bromobenzophenone
The precursor, (2-aminophenyl)(2-bromophenyl)methanone, possesses distinct spectroscopic features stemming from its three key components: the aniline ring, the bromophenyl ring, and the ketone linker. For this guide, we will use data from the closely related and commercially available isomer, 2-amino-5-bromobenzophenone, as a foundational reference to predict the spectral characteristics.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. For a molecule like 2-amino-2'-bromobenzophenone, both ¹H and ¹³C NMR are essential to confirm the substitution patterns on both aromatic rings.
¹H NMR Spectroscopy: The spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the aminophenyl ring will be upfield relative to those on the bromophenyl ring due to the electron-donating effect of the amino group. The -NH₂ protons would appear as a broad singlet, typically between δ 4.0-6.0 ppm, which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals for the 12 aromatic carbons, plus a downfield signal for the carbonyl carbon (C=O) typically around δ 195-200 ppm. The carbon attached to the bromine atom (C-Br) will appear in the δ 110-130 ppm range, while the carbon attached to the amino group (C-NH₂) will be found further downfield in the aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 2-amino-2'-bromobenzophenone is dominated by absorptions from the N-H and C=O bonds.
-
N-H Stretching: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
-
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the aryl ketone carbonyl group.
-
C-Br Stretching: A peak in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹, indicates the presence of the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns. Electron Ionization (EI) is a common method for such molecules.
The key diagnostic feature will be the molecular ion peak (M⁺•). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•). For C₁₃H₁₀BrNO, the expected molecular ion peaks would be at m/z 275 and 277.[8] Common fragmentation pathways would involve the loss of the bromine atom or cleavage at the carbonyl group.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. 2-Amino-5-bromobenzophenone shows absorption maxima (λmax) at approximately 237 nm and 390 nm.[7] These absorptions are attributed to π → π* transitions within the conjugated aromatic system. The longer wavelength absorption is characteristic of the extended conjugation involving the benzoyl and aniline moieties.
Part 2: Predictive Spectroscopic Profile of this compound
The cyclization of the precursor to form the cinnoline ring system results in a more rigid, planar, and extended conjugated system. This transformation leads to predictable and significant changes in the spectroscopic data, which serve as definitive proof of a successful reaction.
Caption: General workflow for comparative spectroscopic analysis.
Comparative Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound in comparison to its precursor. These predictions are based on data for analogous compounds like 3-bromoquinoline and other cinnoline derivatives.[9][10]
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
|---|---|---|
| 2-Amino-2'-bromobenzophenone | ~7.0-8.0 (multiplets, Ar-H), ~4.0-6.0 (broad s, -NH₂) | ~197 (C=O), ~115-150 (Ar-C), ~118 (C-Br) |
| This compound (Predicted) | ~9.2 (s, H4), ~7.8-8.5 (multiplets, Ar-H) | ~120 (C3-Br), ~125-155 (Ar-C), ~150 (C4) |
Causality: The formation of the aromatic cinnoline ring causes significant deshielding (a downfield shift) of the remaining proton on the pyridazine ring (H4), which is expected to appear as a sharp singlet far downfield (~9.2 ppm). The disappearance of the broad -NH₂ signal is a key indicator of reaction completion. In the ¹³C NMR, the carbonyl signal (~197 ppm) will be absent, and new signals corresponding to the cinnoline ring carbons will appear.
Table 2: Comparative IR and Mass Spectrometry Data (Predicted)
| Compound | Key IR Absorptions (cm⁻¹) | Key Mass Spec (m/z) |
|---|---|---|
| 2-Amino-2'-bromobenzophenone | ~3400 & ~3300 (N-H), ~1660 (C=O), ~550 (C-Br) | 275/277 (M⁺•, [M+2]⁺•) |
| This compound (Predicted) | ~1620 (C=N), ~1580 (C=C), ~550 (C-Br) | 208/210 (M⁺•, [M+2]⁺•) |
Causality: In the IR spectrum, the most telling change is the disappearance of both the N-H stretches and the strong C=O stretch. New bands corresponding to the C=N and C=C stretching of the aromatic cinnoline ring will appear. In the mass spectrum, the molecular ion peaks will shift from m/z 275/277 to 208/210, reflecting the loss of a CO group and two hydrogens and the gain of a nitrogen atom. The characteristic 1:1 isotopic pattern for bromine remains the definitive marker for the presence of the halogen.[9]
Part 3: Standardized Experimental Protocols
Adherence to standardized protocols is critical for obtaining reproducible and high-quality spectroscopic data. The following are self-validating methodologies for the characterization of small organic molecules like this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the sample.[9] Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Set appropriate acquisition parameters, including a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add 16-64 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to ~220 ppm.
-
A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required to obtain adequate signal intensity due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID) data. Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).
-
Ionization & Analysis: For Electron Ionization (EI), use a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peaks (M⁺• and [M+2]⁺•) to confirm the molecular weight and the presence of bromine. Analyze the fragmentation pattern to gain further structural insights.
Protocol 3: UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted so that the maximum absorbance is less than 1.0 to ensure linearity (Beer-Lambert Law).
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a wavelength range from approximately 200 nm to 600 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known. Compare the λmax of the product to the precursor to confirm the extension of the conjugated system.
Conclusion
The structural confirmation of this compound relies on a synergistic and comparative spectroscopic approach. The transformation from its 2-amino-2'-bromobenzophenone precursor is definitively tracked by observing key changes across multiple analytical techniques. The disappearance of N-H and C=O signals in the IR spectrum, the loss of the carbonyl carbon and appearance of a highly deshielded H4 proton in NMR spectra, and the predictable mass shift in the mass spectrum collectively provide unambiguous evidence of successful cyclization. This guide provides the predictive data, experimental rationale, and validated protocols necessary for researchers to confidently synthesize and characterize this important heterocyclic building block.
References
- 1. 2-(4-Bromophenyl)-2-oxoacetaldehyde | C8H5BrO2 | CID 233586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4'-bromobenzophenone | C13H10BrNO | CID 5243931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4 -bromobenzophenone 95 1140-17-6 [sigmaaldrich.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-Amino-5-bromobenzophenone | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3-Bromocinnoline
Introduction: The Analytical Imperative for 3-Bromocinnoline
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-benzodiazine), is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are explored for a wide range of pharmacological activities.[3] this compound, in particular, serves as a versatile synthetic intermediate, where the bromine atom at the C3 position provides a reactive handle for introducing molecular complexity via cross-coupling reactions. The success of these subsequent reactions and the biological relevance of the final compounds are critically dependent on the purity of this starting material.
Ensuring the purity of synthesized this compound is a non-trivial task that requires a multi-faceted analytical approach. Impurities, which can include unreacted starting materials, regioisomers, or byproducts, can interfere with downstream applications, leading to failed reactions, misleading biological data, and wasted resources.[4][5]
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the primary analytical techniques used to establish the purity of synthesized this compound. We will explore the causality behind choosing specific methods, provide validated experimental protocols, and demonstrate how a synergistic analytical workflow provides the most comprehensive and trustworthy assessment of compound purity.
Note on Methodology: Specific, published analytical methods for this compound are not widely available. Therefore, this guide utilizes established, robust protocols for the closely related structural analogue, 3-Bromoquinoline, and other N-heterocycles. The principles and experimental frameworks are directly transferable and serve as an authoritative starting point for method development for this compound.[6][7]
The Synthetic Landscape and Anticipated Impurities
A robust analytical strategy begins with understanding the potential impurities that may arise from the synthesis itself. A common route to the cinnoline core involves the von Richter reaction or related cyclizations of ortho-substituted diazonium salts. Based on these pathways, a typical impurity profile for a crude batch of this compound can be anticipated.
Caption: Plausible impurity profile arising from the synthesis of this compound.
This predictive analysis is crucial as it informs the selection of analytical techniques. For instance, a method must be capable of resolving the target compound from its closely related regioisomer (4-Bromocinnoline) and detecting both volatile (solvents) and non-volatile (polymeric) impurities.
Comparative Analysis of Purity Determination Techniques
No single technique can provide a complete picture of a compound's purity. A self-validating system relies on the strategic combination of orthogonal methods—techniques that measure purity based on different chemical and physical principles.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry.[8] Its strength lies in its high resolving power, allowing for the separation of the main component from closely related structural impurities. For N-heterocycles like cinnoline, a reversed-phase (RP) method using a C18 column is the logical starting point, as it separates compounds primarily based on hydrophobicity.
Trustworthiness: An HPLC-UV method is self-validating when the peak area percentage of the main compound is high (e.g., >99%), and no significant impurities are detected at multiple wavelengths. This indicates the absence of major UV-active impurities.
-
System Preparation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic modifier (formic acid) ensures the nitrogen atoms on the cinnoline ring are protonated, leading to sharper, more symmetrical peaks.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the synthesized this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute with the initial mobile phase composition to a working concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulate matter that could damage the column.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: Gradient from 30% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 30% B
-
21-25 min: Re-equilibration at 30% B
-
-
-
Data Analysis:
-
Calculate purity based on the area percentage of the main peak relative to the total area of all integrated peaks.
-
The use of a DAD allows for peak purity analysis and confirms that co-eluting impurities are not present.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Impurities
Expertise & Experience: While HPLC is excellent for non-volatile impurities, it is blind to residual solvents from the synthesis and workup. GC-MS is the definitive technique for identifying and quantifying these volatile components.[9] For a compound like this compound, GC-MS also serves as an orthogonal chromatographic technique that confirms the identity via its mass-to-charge ratio (m/z) and characteristic isotopic pattern of bromine.
Trustworthiness: The method is validated by the sharp, symmetrical peak of the main component and the identification of any other peaks by their mass spectra, which can be compared against standard libraries (e.g., NIST). The presence of two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2) is a definitive confirmation of a monobrominated compound.[10]
-
System Preparation:
-
Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Prepare a dilute solution (~1 mg/mL) of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Absolute Purity
Expertise & Experience: NMR spectroscopy provides unambiguous structural confirmation. For this compound, ¹H and ¹³C NMR will not only confirm the connectivity of the atoms but can also be used to identify and quantify impurities, particularly isomers, that may be difficult to resolve by chromatography.[10] Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity (w/w %) of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.
Trustworthiness: The purity assessment is based on the fundamental principle that the NMR signal area is directly proportional to the number of nuclei. Unlike chromatography, it does not depend on the response factor of the impurity, making it a highly reliable method for absolute quantification.
-
Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[10]
-
¹³C NMR: A more concentrated sample (20-50 mg) is typically required.[10]
-
qNMR: Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans with a relaxation delay (D1) of 5 seconds to ensure quantitative integration.
-
¹³C NMR: Acquire 1024 or more scans with proton decoupling and a relaxation delay (D1) of 2 seconds.[11]
-
qNMR: Acquire data with a longer relaxation delay (D1 > 5x the longest T1 of interest) and a sufficient number of scans for a high signal-to-noise ratio (>250:1) on the peaks used for quantification.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants to expected values for the this compound structure. The absence of unexpected signals confirms the absence of major structural impurities.
-
qNMR Calculation: Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Elemental Analysis: The Fundamental Compositional Check
Expertise & Experience: Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in the sample. This technique offers a fundamental check on the empirical formula of the synthesized compound. A significant deviation (>0.4%) between the experimentally determined percentages and the theoretically calculated values indicates the presence of impurities.[12]
Trustworthiness: This is a bulk analysis technique. While it does not identify specific impurities, it provides a highly accurate and independent measure of overall purity. For example, the presence of inorganic salts or excess residual solvent will cause the experimental values to deviate significantly from the theoretical ones.
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried under high vacuum to remove all traces of solvent.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
-
Instrumental Analysis:
-
The sample is combusted at high temperature (≥950 °C) in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).
-
-
Data Analysis:
-
The instrument software calculates the weight percentages of C, H, and N.
-
Compare these experimental values to the theoretical values for C₈H₅BrN₂ (C: 46.40%, H: 2.43%, N: 13.53%).
-
Synergistic Workflow and Comparative Data Interpretation
A truly robust purity assessment relies on the cross-validation of data from these orthogonal techniques. The workflow below illustrates a logical progression for analyzing a newly synthesized batch of this compound.
Caption: A synergistic workflow for the comprehensive purity analysis of this compound.
Hypothetical Data for a Synthesized Batch
The following table summarizes hypothetical, yet realistic, data from the analysis of a batch of this compound after initial purification, demonstrating how different techniques provide complementary information.
| Analytical Technique | Parameter Measured | Result | Interpretation & Causality |
| HPLC-UV (254 nm) | Relative Purity (Area %) | 98.6% | High purity with respect to UV-active compounds. The primary method for routine quality control. |
| Impurity 1 (Area %) | 0.8% (at RRT 0.95) | A closely eluting impurity, likely the 4-Bromocinnoline regioisomer, is present. | |
| Impurity 2 (Area %) | 0.6% (at RRT 1.21) | A less polar impurity, potentially a di-brominated byproduct. | |
| GC-MS | Volatile Impurities | Toluene (0.15%) | A residual solvent from the reaction or purification is present. |
| Molecular Ion (m/z) | 208, 210 (1:1 ratio) | Confirms the molecular weight and the presence of one bromine atom. | |
| ¹H qNMR | Absolute Purity (w/w %) | 98.1% | Provides the true mass purity, accounting for all hydrogen-containing molecules, including non-UV active impurities and residual solvents. This value is considered more accurate than HPLC area %. |
| Impurity Signals | Minor aromatic signals consistent with 4-Bromocinnoline (~0.8%) | Confirms the identity of the main impurity detected by HPLC. | |
| Elemental Analysis | % Carbon | 46.15% | Slight deviation from theory (46.40%) is consistent with the presence of minor organic impurities. |
| % Hydrogen | 2.40% | Consistent with theory (2.43%). | |
| % Nitrogen | 13.39% | Slight deviation from theory (13.53%). |
Conclusion
The rigorous determination of purity for a key synthetic intermediate like this compound is not a procedural formality but a scientific necessity. This guide demonstrates that a comprehensive and trustworthy purity profile cannot be achieved with a single analytical technique.
-
HPLC serves as the primary tool for assessing purity relative to non-volatile, UV-active impurities and is ideal for routine quality control.
-
GC-MS is essential for identifying and quantifying residual volatile impurities and provides orthogonal confirmation of molecular weight.
-
NMR spectroscopy offers definitive structural confirmation and, through qNMR, delivers an absolute measure of purity that is independent of impurity response factors.
-
Elemental Analysis provides a fundamental check of the elemental composition, confirming the absence of significant non-organic or solvent impurities.
By employing a synergistic workflow that leverages the strengths of each of these methods, researchers can cross-validate their results, identify a broad spectrum of potential impurities, and confidently establish the purity of their synthesized this compound. This analytical rigor is the foundation upon which reliable and reproducible research in drug discovery and development is built.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. madison-proceedings.com [madison-proceedings.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromocinnoline
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle and dispose of chemical reagents. This guide provides a detailed protocol for the proper disposal of 3-Bromocinnoline, a halogenated heterocyclic compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document is built upon established principles for handling analogous brominated aromatic compounds and general chemical waste management protocols. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.
Disclaimer: This guide is intended for informational purposes and is based on the general properties of halogenated heterocyclic compounds. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the compound's specific Safety Data Sheet (SDS) if available before handling and disposal. Your local EHS department is the ultimate authority on chemical waste disposal.
Understanding the Hazard Profile of this compound
The primary hazards associated with this class of compounds include:
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Respiratory Effects: May cause respiratory irritation.[1][2][3]
-
Toxicity: While acute toxicity data is not specified for this compound, similar compounds are classified as harmful if swallowed or in contact with skin.[4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5] Discharge into drains or the environment must be strictly avoided.[3][6]
During thermal decomposition, brominated and nitrogenous organic compounds can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[4][7] This necessitates handling procedures that prevent heating and fires.
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statement Highlights |
| Skin Irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation.[1][3] |
| Eye Irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Exclamation Mark | H335: May cause respiratory irritation.[1][3] |
| Acute Toxicity (Oral, Dermal) - Potential | Exclamation Mark | H302/H312: Harmful if swallowed/in contact with skin. (Assumed based on analogs)[4] |
Immediate Safety & Handling Protocols
Proper handling is the first step in ensuring safe disposal. The principle here is containment and minimization of exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.[8]
-
Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.[8]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][8]
Engineering Controls:
-
Chemical Fume Hood: Use a properly functioning chemical fume hood for all transfers and manipulations of the compound.[4]
-
Eyewash Station & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
Spill Management: A Proactive Approach
Accidents happen, but a well-defined spill protocol can mitigate the risks. The core objective is to contain the spill, decontaminate the area, and properly dispose of the resulting waste.
For a Small Spill (manageable by trained personnel):
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container for pickup by your institution's EHS department.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and your institution's EHS department or emergency response team.
-
Isolate: Secure the area and prevent entry.
-
Ventilate: If safe to do so, ensure laboratory ventilation is operating to exhaust fumes.
The Core Directive: Proper Disposal Procedures
Disposal of this compound must adhere to local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.[7][9] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer. [6][10]
The guiding principle for disposal is segregation and clear labeling to ensure it enters the correct hazardous waste stream.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Pure/Unused Compound: Keep this compound in its original container if possible. If transferring, use a new, clean, and compatible container.
-
Contaminated Labware: This includes items like pipette tips, gloves, and empty containers. These items must be collected as solid hazardous waste. Rinse empty containers three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as liquid hazardous waste. Puncture the rinsed container to prevent reuse.[6]
-
Solutions: Collect solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Container Selection and Labeling:
-
Use only approved hazardous waste containers, typically high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.[8]
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and list any other components in the container (e.g., solvent name).
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
-
Waste Accumulation:
-
Keep waste containers closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is in or near the laboratory where the waste is generated.
-
Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to prevent spills.
-
Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[4]
-
-
Final Disposal:
-
Once the container is full or you are finished generating this type of waste, contact your institution's EHS department to arrange for pickup and disposal.
-
The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed chemical destruction facility.[6] This process ensures the complete destruction of the compound and allows for the scrubbing of acid gases like HBr from the flue gas.
-
References
- 1. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.sangon.com [store.sangon.com]
- 4. fishersci.com [fishersci.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. safety.duke.edu [safety.duke.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromocinnoline
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromocinnoline. As a Senior Application Scientist, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of researchers, scientists, and drug development professionals. The procedures outlined herein are designed to create a self-validating system of safety, grounded in authoritative standards.
Hazard Identification & Risk Assessment: The 'Why' Behind the Protocol
This compound is a halogenated aromatic heterocyclic compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a robust safety protocol can be established by analyzing data from structurally analogous compounds, such as 3-Bromoquinoline, and the broader class of halogenated aromatics.[2][3][4] This approach ensures a conservative and proactive safety posture.
The primary hazards associated with compounds in this class are irritation to the skin, eyes, and respiratory system.[3][5][6][7] The presence of the bromine atom can enhance the molecule's reactivity and its ability to be absorbed, necessitating stringent controls to prevent exposure.
| Hazard Classification | GHS Category | Potential Effects | Authoritative Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][7][8] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [3][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [3][7] |
Understanding these risks is the causal basis for the specific personal protective equipment (PPE) and handling protocols that follow. The objective is to create an impermeable barrier between the researcher and the chemical agent.
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable. All handling of this compound, including weighing, transfer, and reaction setup, must be performed with the following equipment.
| Protection Type | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards, worn in conjunction with a full-face shield.[2][9] | Goggles provide a seal around the eyes to protect against splashes and vapors.[9][10] The face shield offers a critical secondary layer of protection for the entire face from splashes during transfers or unexpected reactions. |
| Skin & Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2][11] Ensure gloves are inspected for integrity before each use. | Halogenated organic compounds can penetrate standard latex gloves. Nitrile or neoprene provides superior resistance.[2][10] Always consult a glove compatibility chart for the specific solvents being used. |
| Body Protection | Flame-resistant lab coat.[11] Closed-toe shoes are mandatory.[2][12] | A lab coat provides a removable barrier to protect skin and personal clothing from incidental contact and minor splashes.[13] Closed-toe shoes protect feet from spills and falling objects. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[2][6] In the absence of adequate ventilation or for spill response, a NIOSH-approved respirator with organic vapor cartridges is required.[2][14] | A chemical fume hood is the primary engineering control to minimize inhalation of vapors.[2][6] A respirator serves as essential personal protection if these engineering controls fail or are unavailable.[14] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide ensures that safety is integrated into every step of the handling process.
A. Preparation and Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[6][15]
-
Assemble Materials: Place all necessary equipment (glassware, reagents, spill kit) inside the fume hood to minimize movement in and out of the work area.[2]
B. Donning PPE: The Proper Sequence
-
Put on the flame-resistant lab coat.
-
Don chemical splash goggles.
-
Position the full-face shield over the goggles.
-
Put on chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
C. Chemical Handling
-
Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the fume hood sash.
-
Aliquotting: Use appropriate tools like glass pipettes or syringes to carefully measure and transfer the required amount of this compound, minimizing the risk of spills.[2]
-
Container Management: Keep all containers of this compound tightly sealed when not in immediate use.[6][16]
D. Doffing PPE: Preventing Cross-Contamination
-
Gloves: Remove gloves first using a technique that avoids touching the outer contaminated surface with bare skin.[9] Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles.
-
Lab Coat: Remove the lab coat, turning it inside out as you do, and hang it in its designated location.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[13][17]
Emergency & Disposal Protocols
A. Spill Management
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Contain: Wearing full PPE as described above, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[11]
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled container for hazardous waste.[11]
B. Disposal Plan The proper disposal of this compound and associated materials is a critical final step.
-
Waste Classification: All materials contaminated with this compound (e.g., leftover chemical, empty containers, used pipette tips, spill cleanup debris) must be classified as Halogenated Organic Hazardous Waste .[11]
-
Segregation: This waste stream must be kept separate from non-halogenated organic waste and other incompatible waste types.[18]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass) with a secure screw-top cap.[11][18]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms.[18]
-
-
Final Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][18] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][18]
Visualized Workflow: PPE and Handling Protocol
The following diagram illustrates the logical flow of the safety protocol, from initial assessment to final disposal.
Caption: Logical workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. store.sangon.com [store.sangon.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pozescaf.com [pozescaf.com]
- 13. ethz.ch [ethz.ch]
- 14. Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment [mdpi.com]
- 15. huarongpharma.com [huarongpharma.com]
- 16. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
